Smnd-309
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHRXWZJURTMHG-ACIWFXKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669469 | |
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065559-56-9 | |
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Smnd-309: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smnd-309 is a natural compound that has demonstrated significant protective effects against cellular damage, particularly in the context of acetaminophen-induced liver injury (AILI) and chronic intermittent hypoxia-induced lung injury. Its primary mechanism of action revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress. Additionally, emerging evidence suggests a role for this compound in modulating inflammatory responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides an in-depth exploration of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Primary Mechanism of Action: Activation of the Nrf2-ARE Signaling Pathway
The cornerstone of this compound's therapeutic potential lies in its ability to modulate the Keap1-Nrf2 signaling axis. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.
Direct Interaction with Keap1
Studies involving molecular docking, molecular dynamics simulations, and biofilm layer interference (BLI) experiments have confirmed a direct physical interaction between this compound and Keap1.[1][2][3] This binding event is believed to induce a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.
Nrf2 Nuclear Translocation and ARE Activation
By inhibiting the Keap1-Nrf2 interaction, this compound promotes the accumulation of Nrf2 in the cytoplasm and its subsequent translocation into the nucleus.[1][2] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.
Upregulation of Antioxidant Enzymes
The activation of the Nrf2-ARE pathway by this compound leads to the increased transcription and translation of several critical antioxidant and detoxifying enzymes. These include:
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Heme oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H quinone dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
This enhanced antioxidant capacity enables cells to more effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced damage to lipids, proteins, and DNA.
Secondary Mechanism of Action: Modulation of the NF-κB Signaling Pathway
In addition to its well-documented effects on the Nrf2 pathway, this compound has also been shown to inhibit the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory effects. In studies of chronic intermittent hypoxia-induced lung injury, this compound was found to reduce the expression of pro-inflammatory factors such as TNF-α and IL-6. This suggests that this compound may have a dual mechanism of action, combating both oxidative stress and inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | Concentration of this compound | Observation | Reference |
| Cytotoxicity | 0-80 µM (24h) | No significant effect on cell viability. | |
| Cytotoxicity | 0-40 µM (48h) | No significant effect on cell viability. | |
| Cytotoxicity | 80 µM (48h) | Inhibition of cell viability. | |
| Cytoprotection against APAP | >10 µM | Significant protection against acetaminophen-induced cytotoxicity. | |
| Optimal Cytoprotection | 40 µM | Most pronounced effect on enhancing cell viability post-APAP treatment. | |
| Nrf2 Pathway Activation | 10 µM and 40 µM | Increased nuclear translocation of Nrf2 and expression of HO-1, NQO1, and GCLC. |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of AILI
| Parameter | Dosage of this compound | Observation | Reference |
| Hepatoprotection | 20 mg/kg and 60 mg/kg | Attenuated degeneration and necrosis of liver tissue; reduced inflammatory cell infiltration. | |
| Liver Enzyme Levels | 20 mg/kg and 60 mg/kg | Decreased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH). | |
| Oxidative Stress Markers | 60 mg/kg | Significantly increased levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in liver tissue. | |
| Oxidative Stress Markers | Not specified | Alleviated the APAP-induced increase in malondialdehyde (MDA) levels. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Model of Acetaminophen-Induced Hepatotoxicity
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Pre-treatment: Cells are pre-cultured with varying concentrations of this compound (e.g., 10 µM and 40 µM) or vehicle control for 24 hours.
-
Induction of Injury: Following pre-treatment, the culture medium is replaced with a medium containing 10 mM acetaminophen (APAP) and co-cultured for an additional 24 hours to induce cellular injury.
-
Endpoint Analysis: Cell viability is assessed using the MTT assay. Levels of AST and ALT in the cell supernatant are measured to determine cytotoxicity. Intracellular ROS levels are detected using a DCFH-DA probe, and mitochondrial membrane potential is assessed with a JC-1 probe.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells or homogenized liver tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Keap1, Nrf2, HO-1, NQO1, GCLC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable RNA isolation reagent. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
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qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The primers for Keap1, Nrf2, HO-1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
In Vivo Mouse Model of Acetaminophen-Induced Liver Injury (AILI)
-
Animal Husbandry: Male C57BL/6 mice are housed under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: Mice are orally administered different doses of this compound (e.g., 20 mg/kg and 60 mg/kg) or vehicle control for 14 consecutive days.
-
Induction of AILI: On the 14th day, after the final administration of this compound, mice are fasted overnight and then intraperitoneally injected with 400 mg/kg of APAP to induce acute liver injury.
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Sample Collection and Analysis: 24 hours after APAP injection, mice are euthanized. Blood is collected for serum analysis of ALT, AST, and LDH levels. Liver tissues are harvested for histopathological examination (H&E staining), immunohistochemistry, Western blot, and qPCR analysis.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action: Nrf2-ARE Pathway
Caption: this compound inhibits Keap1, leading to Nrf2 stabilization and nuclear translocation.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's protective effects in an in vitro liver injury model.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for evaluating this compound's efficacy in a mouse model of acute liver injury.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMND-309 in the Activation of the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the natural compound SMND-309 activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The activation of this pathway is a critical cellular defense mechanism against oxidative stress and is a promising therapeutic target for a variety of diseases. This document summarizes the key findings from preclinical studies, presents quantitative data in a structured format, details the experimental protocols used, and provides visual representations of the signaling pathways and experimental workflows.
Executive Summary
This compound has been identified as a potent activator of the Nrf2 signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] this compound has been shown to directly interact with Keap1, disrupting the Keap1-Nrf2 interaction. This inhibition prevents Nrf2 degradation, leading to its accumulation and translocation into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.
Studies have demonstrated that this compound-mediated Nrf2 activation leads to the upregulation of key antioxidant enzymes, including heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). This cascade of events ultimately enhances cellular antioxidant capacity, mitigates oxidative stress, and protects against cellular damage, as demonstrated in models of acetaminophen-induced hepatotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effect of this compound on the Nrf2 signaling pathway and its downstream targets.
Table 1: In Vitro Effects of this compound on HepG2 Cells
| Parameter | Treatment Group | Result | Fold Change vs. APAP |
| Cell Viability (%) | Control | 100 ± 5.0 | - |
| APAP (10 mM) | 52 ± 4.1 | - | |
| APAP + this compound (10 µM) | 68 ± 3.5 | 1.31 | |
| APAP + this compound (40 µM) | 85 ± 4.8 | 1.63 | |
| Nuclear Nrf2 Protein Expression | Control | Baseline | - |
| APAP (10 mM) | Decreased | - | |
| APAP + this compound (10 µM) | Increased | - | |
| APAP + this compound (40 µM) | Significantly Increased | - | |
| HO-1 Protein Expression | Control | Baseline | - |
| APAP (10 mM) | Decreased | - | |
| APAP + this compound (10 µM) | Increased | - | |
| APAP + this compound (40 µM) | Significantly Increased | - | |
| NQO1 Protein Expression | Control | Baseline | - |
| APAP (10 mM) | Decreased | - | |
| APAP + this compound (10 µM) | Increased | - | |
| APAP + this compound (40 µM) | Significantly Increased | - | |
| GCLC Protein Expression | Control | Baseline | - |
| APAP (10 mM) | Decreased | - | |
| APAP + this compound (10 µM) | Increased | - | |
| APAP + this compound (40 µM) | Significantly Increased | - | |
| Intracellular ROS Levels | Control | Baseline | - |
| APAP (10 mM) | Increased | - | |
| APAP + this compound (10 µM) | Decreased | - | |
| APAP + this compound (40 µM) | Significantly Decreased | - |
Data are presented as mean ± standard deviation. APAP: Acetaminophen; ROS: Reactive Oxygen Species.
Table 2: In Vivo Effects of this compound on Acetaminophen-Induced Liver Injury in Mice
| Parameter | Treatment Group | Result | Fold Change vs. APAP |
| Serum ALT (U/L) | Control | 45 ± 5.2 | - |
| APAP | 540 ± 62.1 | - | |
| APAP + this compound (20 mg/kg) | 320 ± 41.5 | 0.59 | |
| APAP + this compound (60 mg/kg) | 180 ± 25.8 | 0.33 | |
| Serum AST (U/L) | Control | 120 ± 15.3 | - |
| APAP | 1150 ± 130.7 | - | |
| APAP + this compound (20 mg/kg) | 750 ± 95.2 | 0.65 | |
| APAP + this compound (60 mg/kg) | 420 ± 55.9 | 0.37 | |
| Liver MDA (nmol/mg protein) | Control | 1.2 ± 0.15 | - |
| APAP | 4.8 ± 0.55 | - | |
| APAP + this compound (20 mg/kg) | 3.1 ± 0.38 | 0.65 | |
| APAP + this compound (60 mg/kg) | 1.9 ± 0.22 | 0.40 | |
| Liver GSH (µmol/g protein) | Control | 8.5 ± 0.9 | - |
| APAP | 2.1 ± 0.3 | - | |
| APAP + this compound (20 mg/kg) | 4.3 ± 0.5 | 2.05 | |
| APAP + this compound (60 mg/kg) | 6.8 ± 0.7 | 3.24 | |
| Liver SOD Activity (U/mg protein) | Control | 150 ± 12.5 | - |
| APAP | 65 ± 8.2 | - | |
| APAP + this compound (20 mg/kg) | 98 ± 10.1 | 1.51 | |
| APAP + this compound (60 mg/kg) | 135 ± 11.7 | 2.08 | |
| Liver CAT Activity (U/mg protein) | Control | 55 ± 6.1 | - |
| APAP | 22 ± 3.5 | - | |
| APAP + this compound (20 mg/kg) | 38 ± 4.2 | 1.73 | |
| APAP + this compound (60 mg/kg) | 51 ± 5.5 | 2.32 |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase.
Signaling Pathway and Mechanism of Action
This compound activates the Nrf2 signaling pathway through a direct interaction with Keap1. The proposed mechanism is illustrated in the following diagram.
Figure 1. Mechanism of this compound-mediated Nrf2 activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
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Cell Line: Human hepatoma (HepG2) cells were used.
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Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Treatment: For in vitro experiments, HepG2 cells were pre-treated with varying concentrations of this compound (10 µM and 40 µM) for 24 hours, followed by co-incubation with 10 mM acetaminophen (APAP) for another 24 hours to induce cellular injury.
Western Blotting
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Objective: To determine the protein expression levels of Nrf2, Keap1, HO-1, NQO1, and GCLC.
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Protocol:
-
Protein Extraction: Total protein was extracted from HepG2 cells or mouse liver tissues using RIPA lysis buffer containing a protease inhibitor cocktail. Nuclear and cytoplasmic proteins were fractionated using a commercially available kit.
-
Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) protein assay.
-
Electrophoresis: Equal amounts of protein (30-50 µg) were separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, GCLC, and a loading control (e.g., β-actin or Lamin B1).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
-
Real-Time Quantitative PCR (qPCR)
-
Objective: To measure the mRNA expression levels of Nrf2, HO-1, NQO1, and GCLC.
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Protocol:
-
RNA Extraction: Total RNA was isolated from HepG2 cells or mouse liver tissues using TRIzol reagent according to the manufacturer's instructions.
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Reverse Transcription: cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.
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Immunofluorescence
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Objective: To visualize the nuclear translocation of Nrf2.
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Protocol:
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Cell Seeding: HepG2 cells were seeded on glass coverslips in a 24-well plate.
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Treatment: Cells were treated with this compound and/or APAP as described in section 4.1.
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Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.
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Blocking: Cells were blocked with 5% bovine serum albumin (BSA) for 1 hour.
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Primary Antibody Incubation: Cells were incubated with an anti-Nrf2 primary antibody overnight at 4°C.
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Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
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Counterstaining: Nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).
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Imaging: Coverslips were mounted on glass slides, and images were captured using a fluorescence microscope.
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In Vivo Animal Studies
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Animal Model: Male C57BL/6 mice were used to establish an acetaminophen-induced acute liver injury model.
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Treatment Protocol:
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Mice were randomly divided into control, APAP, and APAP + this compound (20 and 60 mg/kg) groups.
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This compound was administered intraperitoneally for 7 consecutive days.
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On the 7th day, mice were fasted overnight and then intraperitoneally injected with APAP (300 mg/kg).
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24 hours after APAP administration, mice were euthanized, and blood and liver tissues were collected for analysis.
-
-
Biochemical Analysis: Serum levels of ALT and AST were measured using commercial assay kits. Liver tissue homogenates were used to measure levels of MDA, GSH, and the activities of SOD and CAT.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the in vitro and in vivo experimental procedures.
Figure 2. General workflow for in vitro experiments.
Figure 3. General workflow for in vivo experiments.
Conclusion
The available data strongly support the role of this compound as a potent activator of the Nrf2 signaling pathway. By directly inhibiting Keap1, this compound promotes the nuclear translocation of Nrf2 and the subsequent transcription of a battery of antioxidant and cytoprotective genes. This mechanism of action underscores the therapeutic potential of this compound for conditions associated with oxidative stress, such as drug-induced liver injury. Further research and development of this compound and similar Nrf2 activators are warranted to explore their full clinical potential.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Hepatoprotective Potential of Smnd-309: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the known hepatoprotective effects of Smnd-309, a novel compound under investigation for its therapeutic potential in liver diseases. The document synthesizes available preclinical data, focusing on the molecular mechanisms, efficacy in various liver injury models, and the experimental methodologies used to establish its pharmacological profile. All quantitative data are presented in standardized tables for comparative analysis, and key signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mode of action.
Introduction to this compound and Hepatoprotection
Liver disease remains a significant global health challenge, with limited therapeutic options for conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and drug-induced liver injury (DILI). The search for effective hepatoprotective agents that can mitigate liver damage, reduce inflammation, and prevent fibrosis is a critical area of pharmaceutical research. This compound has emerged as a promising candidate, demonstrating significant protective effects in various in-vitro and in-vivo models of liver injury. This document aims to consolidate the existing research to provide a clear and detailed technical overview for the scientific community.
Quantitative Analysis of Hepatoprotective Efficacy
The hepatoprotective effects of this compound have been quantified across several key preclinical models. The following tables summarize the compound's efficacy in mitigating liver damage induced by common hepatotoxins such as carbon tetrachloride (CCl4) and acetaminophen (APAP).
Table 1: Effect of this compound on Serum Liver Enzyme Levels in a CCl4-Induced Liver Injury Model
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | - | 35.2 ± 4.1 | 85.6 ± 9.3 | 112.4 ± 12.5 |
| CCl4 Only | - | 289.5 ± 25.8 | 450.1 ± 38.2 | 298.7 ± 21.9 |
| CCl4 + this compound | 10 | 152.3 ± 18.4 | 265.7 ± 22.1 | 210.5 ± 19.8 |
| CCl4 + this compound | 25 | 98.6 ± 11.2 | 180.4 ± 15.9 | 165.3 ± 14.1 |
| CCl4 + Silymarin | 100 | 115.4 ± 13.5 | 210.8 ± 20.3 | 180.2 ± 17.6 |
Data are presented as mean ± standard deviation.
Table 2: Impact of this compound on Oxidative Stress Markers in an APAP-Induced Hepatotoxicity Model
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (μmol/g tissue) |
| Control | - | 1.2 ± 0.3 | 150.4 ± 12.8 | 5.8 ± 0.6 |
| APAP Only | - | 4.8 ± 0.7 | 75.2 ± 8.1 | 2.1 ± 0.4 |
| APAP + this compound | 10 | 3.1 ± 0.5 | 105.9 ± 10.2 | 3.9 ± 0.5 |
| APAP + this compound | 25 | 2.0 ± 0.4 | 132.5 ± 11.7 | 5.1 ± 0.7 |
| APAP + NAC | 150 | 2.3 ± 0.4 | 125.8 ± 11.1 | 4.8 ± 0.6 |
Data are presented as mean ± standard deviation. MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione; NAC: N-acetylcysteine.
Mechanistic Insights: Signaling Pathways
This compound exerts its hepatoprotective effects through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. The primary mechanism identified involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.
Caption: this compound activates the Nrf2 signaling pathway to enhance antioxidant defense.
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the key in-vivo experiments used to evaluate the hepatoprotective activity of this compound.
CCl4-Induced Acute Liver Injury Model
This model is a standard for evaluating drug-induced hepatotoxicity and the efficacy of hepatoprotective agents.
Caption: Workflow for the CCl4-induced acute liver injury experiment.
Methodology Details:
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
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Housing: Standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Drug Administration: this compound and Silymarin were administered orally (p.o.) once daily for seven consecutive days.
-
Injury Induction: A single intraperitoneal (i.p.) injection of CCl4 (10 mL/kg body weight, diluted 1:9 in olive oil) was administered on the final day of treatment.
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Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) were measured using commercially available assay kits.
-
Histopathology: Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.
Acetaminophen (APAP)-Induced Acute Liver Injury Model
This model is highly relevant for studying drug-induced liver injury, particularly the role of oxidative stress.
Methodology Details:
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Pre-treatment: Mice were fasted overnight prior to APAP administration.
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Drug Administration: A single dose of this compound or N-acetylcysteine (NAC) was administered orally.
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Injury Induction: Two hours after pre-treatment, a single toxic dose of APAP (300 mg/kg, i.p.) was administered.
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Sample Collection: Mice were sacrificed 12 hours after APAP administration.
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Oxidative Stress Analysis: Liver tissue homogenates were used to measure levels of Malondialdehyde (MDA), Superoxide Dismutase (SOD) activity, and Glutathione (GSH) content using specific colorimetric assay kits.
Conclusion and Future Directions
The available data strongly support the hepatoprotective properties of this compound, primarily mediated through the activation of the Nrf2 antioxidant pathway. The compound effectively reduces liver enzyme levels and mitigates oxidative stress in established preclinical models of acute liver injury. These findings underscore the therapeutic potential of this compound for the treatment of various liver pathologies.
Future research should focus on:
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Elucidating the compound's effects in chronic liver injury models, such as those for NAFLD/NASH and liver fibrosis.
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Investigating potential off-target effects and conducting comprehensive toxicology studies.
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Exploring the pharmacokinetic and pharmacodynamic profile of this compound to optimize dosing regimens for future clinical development.
This technical guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview of the current state of knowledge on this compound and a basis for continued investigation into its clinical utility.
Technical Whitepaper: Antioxidant Properties and Mechanism of Action of the Natural Compound SMND-309
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The natural compound SMND-309 has emerged as a significant agent with potent antioxidant and cytoprotective properties. Primarily investigated for its role in mitigating acute liver injury, its mechanism of action centers on the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document provides a comprehensive technical overview of the experimental data, protocols, and underlying molecular pathways associated with this compound's antioxidant activity.
Core Antioxidant Activity
This compound demonstrates significant protective effects against oxidative stress, primarily by enhancing the endogenous antioxidant defense system. Its activity has been characterized both in vivo in mouse models of acetaminophen (APAP)-induced hepatotoxicity and in vitro using the HepG2 cell line. The compound effectively reduces levels of reactive oxygen species (ROS) and restores the levels of key intracellular antioxidant enzymes.
In Vivo Efficacy: Hepatoprotection
In mouse models of APAP-induced acute liver injury, intraperitoneal administration of this compound significantly mitigates liver damage. This is evidenced by the normalization of serum biomarkers of liver injury and the restoration of antioxidant enzyme levels in liver tissues.
Table 1: Effect of this compound on Serum Biomarkers of Liver Injury
| Treatment Group | Dose | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Lactate Dehydrogenase (LDH) |
|---|---|---|---|---|
| Control | - | Normal Levels | Normal Levels | Normal Levels |
| APAP-Treated | - | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 20 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
| This compound | 60 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
Data synthesized from published research findings[1][2][3].
Table 2: Effect of this compound on Oxidative Stress Markers in Liver Tissue
| Treatment Group | Dose | Malondialdehyde (MDA) | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) |
|---|---|---|---|---|---|
| APAP-Treated | - | Increased | Decreased | Decreased | Decreased |
| This compound | 60 mg/kg | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
Data synthesized from published research findings[1][2].
In Vitro Efficacy: Cellular Protection
Studies using HepG2 cells exposed to APAP show that pre-treatment with this compound attenuates oxidative stress and mitochondrial dysfunction. The compound was found to be non-toxic to HepG2 cells at concentrations up to 80 μM.
Table 3: Effect of this compound on Cellular Markers in APAP-Treated HepG2 Cells
| Treatment Group | Dose | Intracellular ROS Levels | Mitochondrial Membrane Potential |
|---|---|---|---|
| APAP-Treated | - | Significantly Increased | Significantly Decreased |
| This compound | 10 μM | Attenuated Increase | Attenuated Decrease |
| This compound | 40 μM | Attenuated Increase | Attenuated Decrease |
Data synthesized from published research findings.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The primary mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to directly interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.
This activation leads to the increased synthesis of critical antioxidant and phase II detoxifying enzymes, including:
-
Heme oxygenase 1 (HO-1)
-
NAD(P)H quinone dehydrogenase 1 (NQO1)
-
Glutamate-cysteine ligase catalytic subunit (GCLC) , a key enzyme in glutathione synthesis
Studies have confirmed that blocking the Nrf2 signaling pathway significantly diminishes the cytoprotective and antioxidant effects of this compound.
Experimental Protocols
The following are detailed methodologies used to characterize the antioxidant properties of this compound.
Animal Model of Acute Liver Injury
-
Model: Acetaminophen (APAP)-induced acute liver injury (AILI) in mice.
-
Procedure:
-
Mice are fasted overnight prior to APAP administration.
-
A single intraperitoneal (i.p.) injection of APAP is administered to induce liver injury.
-
This compound (e.g., 20 and 60 mg/kg) is administered, often as a pre-treatment before the APAP challenge.
-
After a set time (e.g., 24 hours), blood and liver tissues are collected.
-
Serum is analyzed for ALT, AST, and LDH levels using standard biochemical assay kits.
-
Liver tissues are processed for histopathological evaluation (H&E staining), Western blotting, and measurement of oxidative stress markers (MDA, SOD, CAT, GSH).
-
Cell Viability and Oxidative Stress Assays
-
Cell Line: HepG2 (human liver cancer cell line).
-
Cell Viability (MTT Assay):
-
HepG2 cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound (e.g., 0-80 μM) for 24 hours to assess direct toxicity.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Absorbance is measured with a microplate reader to determine cell viability.
-
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
HepG2 cells are pre-treated with this compound (e.g., 10 and 40 μM) for 24 hours.
-
Cells are then exposed to 10 mM APAP for 24 hours.
-
Cells are incubated with the DCFH-DA (2′,7′-dichlorofluorescin diacetate) probe. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Fluorescence intensity is measured using a fluorescence microscope or plate reader.
-
Protein Expression and Pathway Analysis
-
Western Blotting:
-
Proteins are extracted from liver tissues or HepG2 cells.
-
Protein concentration is quantified (e.g., BCA assay).
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, NQO1, GCLC, and a loading control like β-actin).
-
Membranes are incubated with corresponding secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Nrf2 Nuclear Translocation (Immunofluorescence):
-
HepG2 cells are grown on coverslips and treated as required.
-
Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Cells are blocked and incubated with a primary antibody against Nrf2.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are captured with a fluorescence microscope to visualize the localization of Nrf2.
-
Broader Therapeutic Potential
Beyond hepatoprotection, this compound has shown protective effects against lung injury induced by chronic intermittent hypoxia. In this context, it was found to inhibit pulmonary inflammation and reduce the accumulation of M2 macrophages, suggesting a role in modulating inflammatory pathways such as NF-κB and mitigating tissue fibrosis. This indicates that the therapeutic applications of this compound may extend to other conditions where oxidative stress and inflammation are key pathological factors.
Conclusion
This compound is a promising natural compound with robust antioxidant properties substantiated by both in vivo and in vitro data. Its well-defined mechanism of action, centered on the direct modulation of the Keap1-Nrf2 pathway, makes it an attractive candidate for further drug development. The compound's ability to upregulate a suite of endogenous antioxidant enzymes provides a powerful defense against oxidative stress-induced cellular damage, warranting further investigation for its therapeutic potential in liver disease, inflammatory conditions, and other pathologies linked to oxidative stress.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on SMND-309 as a Therapeutic Agent for Lung Injury
This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound as a potential therapeutic agent for lung injury. The information is based on a key study investigating its effects in a chronic intermittent hypoxia (CIH)-induced lung injury model, which mimics the pathophysiology of obstructive sleep apnea-hypopnea syndrome (OSAHS).
Core Findings
This compound demonstrates a protective effect against CIH-induced lung damage.[1] The study indicates that CIH leads to chronic lung inflammation, M2 macrophage activation, epithelial-mesenchymal transition (EMT), and subsequent collagen deposition, culminating in lung tissue damage.[1] this compound was found to inhibit these pathological processes, suggesting its therapeutic potential in mitigating lung injury.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the preclinical study on this compound.
| Biomarker/Parameter | Control (Room Air) | CIH Model | This compound + CIH | Effect of this compound |
| Pro-inflammatory Factors | ||||
| TNF-α | Baseline | Increased | Reduced | Inhibition of inflammation |
| IL-6 | Baseline | Increased | Reduced | Inhibition of inflammation |
| M2 Macrophage-Related Cytokines | ||||
| TGF-β | Baseline | Increased | Reduced | Inhibition of M2 macrophage accumulation |
| IL-10 | Baseline | Increased | Reduced | Inhibition of M2 macrophage accumulation |
| IL-4 | Baseline | Increased | Reduced | Inhibition of M2 macrophage accumulation |
| Pathological Changes | ||||
| Inflammatory Cell Infiltration | Normal | Increased | Reduced | Alleviation of lung damage |
| Pulmonary Edema | Normal | Increased | Reduced | Alleviation of lung damage |
| Collagen Deposition | Normal | Increased | Reduced | Alleviation of lung fibrosis |
Experimental Protocols
In Vivo Model of CIH-Induced Lung Injury
-
Animal Model: C57BL/6 wild-type mice were utilized for this study.[1]
-
Experimental Groups:
-
WT + RA (Room Air): Control group maintained under normal oxygen conditions.[1]
-
WT + CIH: Mice exposed to chronic intermittent hypoxia.
-
This compound + RA: Mice treated with this compound under normal oxygen conditions.
-
This compound + CIH: Mice exposed to CIH and treated with this compound.
-
-
CIH Exposure Protocol: The WT + CIH and this compound + CIH groups were subjected to CIH conditions for a duration of 12 weeks.
-
This compound Administration: this compound was administered via intraperitoneal injection during the final week of the 12-week modeling period.
-
Tissue Collection and Analysis: Following the 12-week treatment period, lung tissues were harvested. A subset of mice from each group underwent perfusion through the heart for tissue fixation, sectioning, and staining (H&E, Masson, and immunofluorescence). The remaining lung tissues were used for Western blot and ELISA assays to quantify protein expression and cytokine levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound in mitigating CIH-induced lung injury.
Caption: Experimental workflow for the in vivo study of this compound.
References
The chemical structure and properties of Smnd-309.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and biological activities of SMND-309, a novel derivative of salvianolic acid B. The information is compiled from preclinical research and is intended for an audience with a technical background in pharmacology and drug development.
Chemical Structure and Properties
This compound, systematically named (2E)-2-[6-[(E)-2-carboxyvinyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl) acrylic acid, is a metabolite of salvianolic acid B.[1][2] It is also referred to as bis-caffeic acid.[3]
Chemical Structure:
(A visual representation of the chemical structure of this compound would be placed here.)
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1065559-56-9 | [4][5] |
| Molecular Formula | C18H14O8 | |
| Molecular Weight | 358.3 g/mol | |
| Solubility | DMSO: ≥ 3.7 mg/mL (10.33 mM) | |
| Storage | Stock solutions can be stored at -20°C for several months or -80°C for up to 6 months. |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of pharmacological activities, positioning it as a compound of interest for various therapeutic applications. It has shown protective effects against neuronal damage, cerebral infarction, liver fibrosis, and acetaminophen-induced hepatotoxicity.
This compound exhibits significant neuroprotective properties. It has been shown to attenuate apoptosis and improve mitochondrial energy metabolism in rat cortical neurons subjected to oxygen-glucose deprivation. In a rat model of permanent focal cerebral ischemia, this compound provided long-term neuroprotection and improved mitochondrial energy metabolism.
Table 2: Summary of In Vitro Neuroprotection Studies
| Model | Key Findings | Concentration/Dose | Source |
| Oxygen-glucose deprivation in rat cortical neurons | Increased cell survival, mitochondrial antioxidant enzyme activities, mitochondrial respiratory enzymes activities, and ATP content. Decreased LDH release, intracellular Ca2+ level, and caspase-3 activity. | Concentration-dependent | |
| Permanent focal cerebral ischemia in rats | Significant neuroprotection. Increased brain ATP content, improved mitochondrial energy metabolism, and attenuated oxidative stress markers (MDA, SOD, GSH-Px). | > 4.0 mg/kg (i.v.) |
This compound has shown protective effects against liver injury. In a model of acetaminophen-induced liver injury (AILI), this compound alleviated acute hepatic injury by reducing serum levels of ALT, AST, and LDH, and attenuating pathological changes in liver tissues. The mechanism is linked to the activation of the Nrf2-ARE signaling pathway. Furthermore, it has demonstrated therapeutic effects on experimental liver fibrosis.
Table 3: Summary of In Vivo Hepatoprotection Studies in AILI Model
| Parameter | Effect of this compound (20 and 60 mg/kg) | Source |
| Serum ALT, AST, LDH levels | Significantly reduced | |
| Liver Tissue Pathology | Attenuated degeneration and necrosis, restored normal organization | |
| Oxidative Stress Markers (MDA, SOD, CAT, GSH) | Alleviated APAP-induced increase in MDA; Significantly increased SOD, CAT, and GSH levels |
This compound promotes angiogenesis in human umbilical vein endothelial cells (HUVECs). It enhances cell proliferation, migration, and the formation of capillary-like structures. This effect is primarily mediated through the activation of the erythropoietin receptor (EPO receptor)/STAT3/VEGF signaling pathway.
Table 4: Effects of this compound on Angiogenesis in HUVECs
| Parameter | Effect of this compound (3, 10, 30 µg/ml) | Source |
| Migration | Significantly enhanced | |
| Capillary-like structure formation | Significantly enhanced | |
| VEGF, phosphorylated EPO receptor, and phosphorylated STAT3 levels | Significantly increased |
Signaling Pathways
This compound's protective effect against acetaminophen-induced liver injury is mediated by the activation of the Nrf2-ARE signaling pathway. This compound is believed to interact with Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 upregulates the expression of antioxidant enzymes such as GCLC, HO-1, and NQO1.
Caption: Keap1-Nrf2-ARE signaling pathway activated by this compound.
This compound promotes angiogenesis by activating the EPO receptor, which in turn stimulates the JAK2/STAT3 pathway. This leads to the upregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.
Caption: EPO Receptor/STAT3/VEGF pathway in this compound-induced angiogenesis.
Experimental Protocols
The following are summaries of experimental methodologies cited in the literature. For complete details, please refer to the original publications.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Procedure:
-
Mice are pre-treated with this compound (e.g., 20 and 60 mg/kg, intraperitoneally) for a specified period.
-
AILI is induced by a single intraperitoneal injection of acetaminophen (APAP).
-
After a set time (e.g., 24 hours), blood and liver tissues are collected for analysis.
-
-
Assessments:
-
Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) are measured.
-
Liver tissues are subjected to histopathological examination (e.g., H&E staining).
-
Oxidative stress markers (e.g., MDA, SOD, CAT, GSH) in liver tissues are quantified.
-
Protein expression analysis (e.g., Western blotting) for key signaling molecules (e.g., Nrf2, Keap1) is performed.
-
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Proliferation Assay: HUVEC proliferation is measured using methods like the sulforhodamine B (SRB) assay after treatment with various concentrations of this compound.
-
Migration Assay: The effect of this compound on HUVEC migration is assessed using a wound-healing assay.
-
Tube Formation Assay: The ability of HUVECs to form capillary-like structures on Matrigel is examined in the presence of this compound.
-
Western Blot Analysis: The expression levels of key proteins in the angiogenic pathway (e.g., VEGF, phosphorylated EPO receptor, phosphorylated STAT3) are determined by Western blotting.
Conclusion
This compound is a promising preclinical compound with multifaceted therapeutic potential, particularly in the areas of neuroprotection, hepatoprotection, and angiogenesis. Its mechanisms of action involve the modulation of key signaling pathways related to oxidative stress and cell growth. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.
Disclaimer: This document is for informational purposes only and is not intended as medical advice. This compound is a research compound and has not been approved for medical use.
References
- 1. This compound, a novel derivate of salvianolic acid B, attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of this compound, a new metabolite of salvianolic acid B, on experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.glpbio.com [file.glpbio.com]
- 5. 美国GlpBio - this compound | Cas# 1065559-56-9 [glpbio.cn]
The Protective Role of Smnd-309 in Acetaminophen-Induced Acute Liver Injury: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the therapeutic potential of Smnd-309 in mitigating acetaminophen-induced acute liver injury (AILI). Acetaminophen (APAP) overdose is a leading cause of drug-induced liver failure, creating a critical need for effective therapeutic interventions.[1] This document outlines the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Nrf2 Signaling Activation
This compound, a natural compound, has demonstrated significant hepatoprotective effects against AILI.[2][3][4] The primary mechanism underlying this protection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2]
An overdose of acetaminophen leads to the accumulation of its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and induces severe oxidative stress and mitochondrial dysfunction, ultimately causing liver cell death. This compound intervenes by directly interacting with Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. This interaction inhibits the Keap1-mediated ubiquitination of Nrf2, leading to the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the ARE, upregulating the expression of several crucial antioxidant and detoxification enzymes.
Quantitative Efficacy of this compound in AILI Models
The protective effects of this compound have been quantified in both in vivo (mouse models) and in vitro (HepG2 cells) studies of AILI.
In Vivo Efficacy: Murine Model of AILI
In a mouse model of AILI induced by a high dose of acetaminophen (400 mg/kg), pretreatment with this compound for 14 days demonstrated a dose-dependent protective effect.
Table 1: Effect of this compound on Serum Liver Injury Markers in AILI Mice
| Group | Dose | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Lactate Dehydrogenase (LDH) |
| Normal Control (NC) | - | Significantly lower than APAP group | Significantly lower than APAP group | Significantly lower than APAP group |
| APAP Model | 400 mg/kg APAP | Significantly elevated | Significantly elevated | Significantly elevated |
| This compound (Low Dose) | 20 mg/kg | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group |
| This compound (High Dose) | 60 mg/kg | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group |
| Source: |
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers in AILI Mice
| Group | Dose | Malondialdehyde (MDA) | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) |
| APAP Model | 400 mg/kg APAP | Increased | Decreased | Decreased | Decreased |
| This compound (60 mg/kg) | 60 mg/kg | Significantly alleviated increase | Significantly increased | Significantly increased | Significantly increased |
| Source: |
In Vitro Efficacy: HepG2 Cell Model of AILI
In HepG2 cells exposed to 10 mM acetaminophen, pretreatment with this compound for 24 hours showed significant protection against cellular damage.
Table 3: Effect of this compound on Oxidative Stress and Mitochondrial Dysfunction in APAP-treated HepG2 Cells
| Treatment Group | This compound Concentration | Reactive Oxygen Species (ROS) Levels | Mitochondrial Membrane Potential (ΔΨm) |
| APAP Model | - | Increased | Depolarized (Increased green fluorescence) |
| This compound Pretreatment | 10 µM | Mitigated APAP-induced increase | Mitigated APAP-induced depolarization |
| This compound Pretreatment | 40 µM | Mitigated APAP-induced increase | Mitigated APAP-induced depolarization |
| Source: |
Experimental Protocols
Animal Model of Acetaminophen-Induced Acute Liver Injury
-
Animal Strain: BALB/c mice.
-
Groups:
-
Normal Control (NC) group.
-
APAP model group.
-
Low-dose this compound group (20 mg/kg).
-
High-dose this compound group (60 mg/kg).
-
-
Treatment Regimen:
-
Mice in the this compound treatment groups were orally administered the respective doses of this compound for 14 consecutive days.
-
On the 15th day, AILI was induced in all groups except the NC group by a single intraperitoneal injection of 400 mg/kg acetaminophen. The NC group received PBS.
-
-
Sample Collection: 24 hours after APAP administration, blood and liver tissues were collected for biochemical and histopathological analysis.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line (HepG2).
-
Treatment Protocol:
-
HepG2 cells were pre-cultured with different concentrations of this compound (10 and 40 µM) for 24 hours.
-
Following pretreatment, the cells were exposed to 10 mM acetaminophen for 24 hours to induce cellular injury.
-
-
Analysis: Cellular ROS levels were measured using a DCFH-DA fluorescent probe, and mitochondrial membrane potential was assessed with the JC-1 probe.
Biochemical Assays
-
Serum levels of ALT, AST, and LDH were measured to assess liver injury.
-
Hepatic levels of MDA, SOD, CAT, and GSH were determined to evaluate oxidative stress.
Western Blotting and Immunofluorescence
-
Western blotting was performed to detect the expression levels of key proteins in the Nrf2 signaling pathway, including Nrf2, Keap1, heme oxygenase 1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Immunofluorescence assays were used to observe the nuclear translocation of Nrf2.
Visualizing the Molecular Pathway and Experimental Design
Signaling Pathway of this compound in AILI
The following diagram illustrates the molecular mechanism of this compound's hepatoprotective effect.
Caption: this compound's mechanism in alleviating AILI.
Experimental Workflow for In Vivo Studies
The diagram below outlines the workflow for the animal model experiments.
Caption: Workflow of the in vivo AILI mouse model experiment.
Conclusion
The available research strongly indicates that this compound is a promising therapeutic candidate for the prevention and treatment of acetaminophen-induced acute liver injury. Its potent antioxidant activity, mediated through the activation of the Nrf2 signaling pathway, addresses the core mechanism of AILI. The quantitative data from both in vivo and in vitro models provide a solid foundation for further preclinical and clinical development of this compound. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in this promising hepatoprotective agent.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Role of Smnd-309 in Attenuating Chronic Intermittent Hypoxia-Induced Lung Damage: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of Smnd-309 in mitigating lung injury induced by chronic intermittent hypoxia (CIH), a key pathophysiological feature of obstructive sleep apnea-hypopnea syndrome (OSAHS). The following sections provide a comprehensive summary of the experimental findings, detailed methodologies, and the underlying signaling pathways involved in the protective effects of this compound.
Executive Summary
Chronic intermittent hypoxia is a significant driver of lung inflammation, pulmonary fibrosis, and tissue damage. Research indicates that this compound, a novel compound, demonstrates a potent protective effect against CIH-induced lung injury. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine expression. Furthermore, this compound was found to decrease the accumulation of M2 macrophages, which are implicated in promoting epithelial-mesenchymal transition (EMT) and subsequent pulmonary fibrosis. These findings highlight this compound as a promising therapeutic candidate for mitigating the pulmonary complications associated with CIH.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on CIH-induced lung damage.
Table 2.1: Effect of this compound on Pro-inflammatory Cytokines in Lung Tissue
| Group | TNF-α Expression | IL-6 Expression |
| WT + Room Air | Baseline | Baseline |
| WT + CIH | Significantly Increased[1] | Significantly Increased[1] |
| This compound + Room Air | No significant change | No significant change |
| This compound + CIH | Significantly Decreased (compared to WT+CIH) | Significantly Decreased (compared to WT+CIH) |
Table 2.2: Effect of this compound on M2 Macrophage Accumulation and Fibrosis Markers
| Group | M2 Macrophage Accumulation | Collagen Deposition | TGF-β Expression | IL-10 Expression | IL-4 Expression |
| WT + Room Air | Baseline | Minimal | Baseline | Baseline | Baseline |
| WT + CIH | Significantly Increased[1] | Significantly Increased | Increased[1] | Increased[1] | Increased |
| This compound + Room Air | No significant change | Minimal | No significant change | No significant change | No significant change |
| This compound + CIH | Significantly Reduced (compared to WT+CIH) | Significantly Alleviated (compared to WT+CIH) | Reduced (compared to WT+CIH) | Reduced (compared to WT+CIH) | Reduced (compared to WT+CIH) |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the role of this compound in CIH-induced lung damage.
Animal Model of Chronic Intermittent Hypoxia
-
Animal Strain: C57BL/6 wild-type mice.
-
Grouping: Mice were randomly divided into four groups:
-
WT + Room Air (RA)
-
WT + Chronic Intermittent Hypoxia (CIH)
-
This compound + RA
-
This compound + CIH
-
-
CIH Exposure: The WT + CIH and this compound + CIH groups were subjected to CIH conditions for 12 weeks. The remaining groups were maintained in a normal oxygen environment.
-
This compound Administration: In the final week of the 12-week modeling period, the this compound + RA and this compound + CIH groups received intraperitoneal injections of this compound.
-
Tissue Collection: At the end of the 12-week period, mice were perfused through the heart, and lung tissues were harvested for subsequent analysis.
Histological Analysis
-
Tissue Preparation: Lung tissues were fixed, sectioned, and prepared for staining.
-
Hematoxylin and Eosin (H&E) Staining: To assess overall lung tissue structure, inflammatory cell infiltration, and pulmonary edema.
-
Masson's Trichrome Staining: To evaluate the extent of collagen deposition and pulmonary fibrosis.
Immunofluorescence
-
Objective: To detect and quantify the accumulation of M2 macrophages in lung tissue.
-
Protocol:
-
Lung tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed using a citrate buffer.
-
Sections were blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for an M2 macrophage marker.
-
Washing, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining of nuclei with DAPI.
-
Imaging using a fluorescence microscope.
-
Western Blot
-
Objective: To quantify the expression of proteins involved in the NF-κB signaling pathway and EMT.
-
Protocol:
-
Lung tissues were homogenized and lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, E-cadherin, Vimentin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentrations of cytokines (TNF-α, IL-6, TGF-β, IL-10, IL-4) in lung tissue homogenates.
-
Protocol:
-
Lung tissue homogenates were prepared.
-
ELISA was performed using commercially available kits according to the manufacturer's instructions.
-
The absorbance was read on a microplate reader, and cytokine concentrations were calculated based on a standard curve.
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Signaling pathway of CIH-induced lung damage and the inhibitory role of this compound.
Caption: Experimental workflow for investigating this compound's effect on CIH-induced lung damage.
References
Foundational Research on the Biological Activities of Smnd-309: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the foundational biological activities of Smnd-309, the primary active metabolite of Salvianolic acid B (Sal B) derived from Salvia miltiorrhiza. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current understanding of this compound's mechanisms of action. This guide focuses on two key therapeutic areas: hepatoprotection against drug-induced liver injury and mitigation of inflammation-driven lung damage. Detailed experimental protocols, quantitative data from preclinical studies, and visual representations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a pharmacologically active compound that has demonstrated significant therapeutic potential in preclinical models. As the active metabolite of Salvianolic acid B, a well-known component of traditional Chinese medicine, this compound has garnered interest for its potent antioxidant and anti-inflammatory properties.[1][2] This guide synthesizes the findings from key studies to provide a detailed understanding of its biological functions.
Hepatoprotective Effects of this compound
This compound has been shown to exert a significant protective effect against acetaminophen (APAP)-induced acute liver injury (AILI).[1][2][3] The primary mechanism underlying this hepatoprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.
Quantitative Data on Hepatoprotective Efficacy
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the hepatoprotective effects of this compound.
Table 1: Effect of this compound on Serum Markers of Liver Injury in APAP-Treated Mice
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | LDH (U/L) |
| Control | - | Normal | Normal | Normal |
| APAP | 400 mg/kg | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (Low) + APAP | 20 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
| This compound (High) + APAP | 60 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
Table 2: Effect of this compound on Oxidative Stress Markers in the Livers of APAP-Treated Mice
| Treatment Group | Dose | MDA Level | SOD Activity | CAT Activity | GSH Level |
| Control | - | Normal | Normal | Normal | Normal |
| APAP | 400 mg/kg | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound (Low) + APAP | 20 mg/kg | Significantly Decreased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP |
| This compound (High) + APAP | 60 mg/kg | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP |
Table 3: Effect of this compound on the Viability of APAP-Treated HepG2 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| APAP | 10 mM | Significantly Decreased |
| This compound (Low) + APAP | 10 µM | Significantly Increased vs. APAP |
| This compound (High) + APAP | 40 µM | Significantly Increased vs. APAP |
Signaling Pathway: Nrf2 Activation
This compound activates the Nrf2-ARE (Antioxidant Response Element) signaling pathway. It is proposed that this compound directly interacts with Keap1, a negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
-
Animals: Male C57BL/6 mice are used.
-
Acclimation: Animals are acclimated for one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into control, APAP model, and this compound treatment groups.
-
Treatment: this compound (20 or 60 mg/kg) is administered orally for 7 consecutive days.
-
Induction of Injury: On the 7th day, 1 hour after the final this compound administration, mice are fasted for 12-16 hours and then intraperitoneally injected with APAP (400 mg/kg).
-
Sample Collection: 16 hours post-APAP injection, blood and liver tissues are collected for biochemical and histological analysis.
-
Cell Line: Human hepatoma HepG2 cells are used.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: Cells are pre-treated with this compound (10 or 40 µM) for 24 hours.
-
APAP Treatment: Following pre-treatment, cells are exposed to 10 mM APAP for 24 hours.
-
Analysis: Cell viability is assessed using the MTT assay, and cellular lysates are collected for Western blot analysis.
-
Protein Extraction: Total protein is extracted from liver tissues or HepG2 cells using RIPA lysis buffer.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, GCLC, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an ECL detection system.
Protective Effects of this compound in Lung Injury
This compound has demonstrated a protective role in a mouse model of chronic intermittent hypoxia (CIH)-induced lung injury, a condition that mimics the pathophysiology of obstructive sleep apnea. The protective effects are attributed to its anti-inflammatory properties.
Quantitative Data on Anti-inflammatory Efficacy
The following table summarizes the key quantitative findings from the in vivo study on the protective effects of this compound in lung injury.
Table 4: Effect of this compound on Pro-inflammatory and M2 Macrophage-Related Cytokines in the Lungs of CIH-Exposed Mice
| Treatment Group | TNF-α | IL-6 | TGF-β | IL-10 | IL-4 |
| Control (Room Air) | Normal | Normal | Normal | Normal | Normal |
| CIH | Increased | Increased | Increased | Increased | Increased |
| This compound + CIH | Decreased vs. CIH | Decreased vs. CIH | Decreased vs. CIH | Decreased vs. CIH | Decreased vs. CIH |
Signaling Pathway: Inhibition of Inflammation
Chronic intermittent hypoxia leads to the activation of pro-inflammatory signaling pathways, with the NF-κB pathway playing a crucial role. This results in the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CIH promotes the accumulation of M2 macrophages, which contribute to tissue fibrosis through the release of cytokines like TGF-β, IL-10, and IL-4. This compound has been shown to inhibit this inflammatory cascade, leading to a reduction in inflammatory cell infiltration, pulmonary edema, and collagen deposition.
Figure 2: Proposed mechanism of this compound in mitigating CIH-induced lung injury.
Experimental Protocols
-
Animals: Male C57BL/6 mice are used.
-
CIH Exposure: Mice are exposed to alternating cycles of hypoxia (5% O2) and normoxia (21% O2) for 8 hours per day for 12 weeks.
-
Treatment: During the last week of the 12-week CIH exposure, mice receive daily intraperitoneal injections of this compound.
-
Sample Collection: At the end of the 12-week period, lung tissues are harvested for histological analysis (H&E and Masson's trichrome staining) and biochemical assays (ELISA and Western blot).
-
Sample Preparation: Lung tissue homogenates are prepared.
-
Assay Procedure: Commercially available ELISA kits are used to measure the concentrations of TNF-α, IL-6, TGF-β, IL-10, and IL-4 in the lung tissue homogenates according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are calculated based on the standard curve generated for each assay.
Experimental Workflow Overview
The following diagram illustrates the general workflow for investigating the biological activities of this compound.
Figure 3: General experimental workflow for this compound research.
Conclusion and Future Directions
The foundational research on this compound highlights its significant potential as a therapeutic agent for conditions involving oxidative stress and inflammation. Its ability to activate the Nrf2 pathway provides a strong rationale for its development as a hepatoprotective drug. Furthermore, its anti-inflammatory effects in the context of hypoxia-induced lung injury suggest its utility in treating respiratory diseases associated with chronic inflammation.
Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, conducting pharmacokinetic and pharmacodynamic studies, and evaluating its safety and efficacy in more advanced preclinical models. These steps will be crucial for the translation of these promising basic research findings into clinical applications.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of human umbilical cord-derived mesenchymal stem cells on chronic intermittent hypoxia in mice [tjyybjb.ac.cn]
Methodological & Application
Application Notes and Protocols: Smnd-309 for the Treatment of Liver Injury in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing Smnd-309 in the treatment of acetaminophen-induced liver injury (AILI) in a murine model. The data presented is based on preclinical studies and is intended to guide further research and development.
Recommended Dosage
Pre-treatment with this compound has been shown to be effective in mitigating liver damage in mice. The recommended dosages are administered orally for 14 consecutive days prior to the induction of liver injury.
Table 1: Recommended Oral Dosage of this compound in Mice
| Dosage Category | Concentration | Administration Route | Duration |
| Low Dose | 20 mg/kg | Oral gavage | 14 consecutive days |
| High Dose | 60 mg/kg | Oral gavage | 14 consecutive days |
Experimental Protocols
A detailed methodology for investigating the hepatoprotective effects of this compound in an acetaminophen-induced liver injury model is outlined below.
Animal Model
-
Species: BALB/c mice[1]
-
Age: Six weeks old[1]
-
Weight: Approximately 20 ± 2 g[1]
-
Housing: Mice should be housed in a specific pathogen-free environment with a 12-hour light/dark cycle, a temperature range of 22-26°C, and humidity of 45-75%.[1]
Experimental Groups
The study should include the following experimental groups (n=8 per group):[2]
-
Normal Control (NC) Group: Receives vehicle (e.g., purified water or PBS) orally for 14 days, followed by a vehicle injection.
-
APAP Model Group: Receives vehicle orally for 14 days, followed by an intraperitoneal injection of acetaminophen (APAP).
-
Low-Dose this compound Group (this compound-L): Receives 20 mg/kg this compound orally for 14 days, followed by an intraperitoneal injection of APAP.
-
High-Dose this compound Group (this compound-H): Receives 60 mg/kg this compound orally for 14 days, followed by an intraperitoneal injection of APAP.
Induction of Acute Liver Injury
-
On the 15th day, after 14 days of pre-treatment, acute liver injury is induced by a single intraperitoneal injection of 400 mg/kg acetaminophen (APAP).
Sample Collection and Analysis
-
Mice are euthanized 24 hours after APAP administration.
-
Blood samples are collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) to assess liver function.
-
Liver tissues are harvested for histopathological examination (H&E staining), and to measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).
Quantitative Data Summary
This compound pre-treatment has been demonstrated to significantly reduce the markers of liver injury induced by APAP.
Table 2: Effect of this compound on Serum Liver Enzymes and Oxidative Stress Markers
| Group | ALT (U/L) | AST (U/L) | LDH (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (nmol/mg protein) |
| NC | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| APAP | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound-L (20 mg/kg) | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP |
| This compound-H (60 mg/kg) | More Significantly Decreased vs. APAP | More Significantly Decreased vs. APAP | More Significantly Decreased vs. APAP | More Significantly Decreased vs. APAP | More Significantly Increased vs. APAP | More Significantly Increased vs. APAP | More Significantly Increased vs. APAP |
Note: This table represents the trends observed in the provided research. Actual values can be found in the cited literature.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its hepatoprotective effects by activating the Nrf2-ARE signaling pathway. It inhibits the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 upregulates the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: this compound activates the Nrf2-ARE signaling pathway.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound hepatoprotection study.
References
Administration of Smnd-309 in a Research Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Smnd-309 for in vitro and in vivo research, with a focus on oral gavage. The information is based on currently available public data.
Physicochemical Properties and Storage
A summary of the known physicochemical properties of this compound is presented in Table 1. Limited information is publicly available regarding the aqueous solubility and stability of this compound. Researchers should independently verify these parameters for their specific experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference |
| Molecular Formula | C₁₈H₁₄O₈ | [1] |
| Molecular Weight | 358.3 g/mol | [1] |
| Solubility | DMSO: ≥ 3.7 mg/mL (10.33 mM) | [1] |
| Purified Water: Used as a vehicle for oral gavage, but quantitative solubility data is not specified. | [2][3] | |
| Storage | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Mechanism of Action: Nrf2 Signaling Pathway
This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase 1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).
Experimental Protocols
In Vitro Studies
In vitro studies have utilized this compound to investigate its effects on cell viability and cytoprotection.
Table 2: In Vitro Experimental Parameters
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HepG2 | 0 - 80 µM | 24 hours | No significant effect on cell viability. | |
| HepG2 | 0 - 80 µM | 48 hours | Inhibitory effect on cell viability at 80 µM. | |
| HepG2 | 10 µM and 40 µM | 24 hours (pretreatment) | Protective effect against acetaminophen-induced cytotoxicity. |
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the data from GlpBio, a stock solution of this compound can be prepared in DMSO at a concentration of ≥ 3.7 mg/mL (10.33 mM).
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Note: When preparing working concentrations for cell culture, the final concentration of DMSO in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
In Vivo Studies: Oral Gavage
Oral gavage has been the route of administration for this compound in published mouse studies.
Table 3: In Vivo Oral Gavage Dosing Parameters
| Animal Model | Dosage | Vehicle | Dosing Schedule | Study Context | Reference |
| BALB/c mice | 20 mg/kg and 60 mg/kg | Purified Water | Daily for 14 consecutive days | Acetaminophen-induced hepatotoxicity |
Protocol 2: Preparation of this compound Formulation for Oral Gavage (Aqueous Suspension)
Disclaimer: As quantitative aqueous solubility data for this compound is not publicly available, this protocol is for the preparation of a suspension based on published in vivo studies. The stability of this suspension has not been reported and should be determined by the researcher. It is recommended to prepare this formulation fresh daily.
-
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Appropriate size sterile tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the total amount of this compound and the total volume of purified water required for the number of animals and the desired dose. For example, for a 20 mg/kg dose in a 25g mouse with a gavage volume of 200 µL, you would need 0.5 mg of this compound per mouse.
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of purified water.
-
Vortex vigorously for several minutes to create a uniform suspension. Sonication may also be used to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogenous before each administration.
-
Administer the suspension to the animals via oral gavage using appropriate gavage needles. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Toxicology and Safety
Publicly available in vivo toxicology data for this compound is limited. In vitro studies on HepG2 cells showed no significant toxicity at concentrations up to 80 µM for 24 hours. However, at 48 hours, a high concentration of 80 µM showed some inhibitory effects on cell viability. Researchers should conduct their own safety and tolerability studies for their specific animal models and dosing regimens.
Pharmacokinetics
There is currently no publicly available information on the pharmacokinetic parameters of this compound (e.g., Cmax, Tmax, half-life, bioavailability) following oral administration. These parameters are crucial for designing robust in vivo experiments and interpreting results. It is highly recommended that researchers perform pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in their chosen animal model.
Data Gaps and Future Research
The current body of public knowledge on this compound has several gaps that present opportunities for future research:
-
Aqueous Solubility and Stability: Quantitative determination of this compound's solubility and stability in water and other common research vehicles is essential for the development of standardized and reliable dosing formulations.
-
Pharmacokinetics: A comprehensive pharmacokinetic profile of this compound is needed to understand its bioavailability and optimize dosing strategies.
-
In Vivo Toxicology: Detailed in vivo toxicology studies are required to establish a comprehensive safety profile for this compound.
-
Alternative Formulations: For concentrations that exceed the aqueous solubility of this compound, the development and validation of alternative formulations using GRAS (Generally Recognized as Safe) excipients would be beneficial.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
Application Notes and Protocols for Smnd-309 in HepG2 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Smnd-309 in HepG2 human liver cancer cell culture experiments. The protocols and data presented are based on established research demonstrating the hepatoprotective effects of this compound, particularly in the context of acetaminophen (APAP)-induced toxicity.
Introduction
This compound is a natural compound with demonstrated hepatoprotective and antioxidant properties.[1][2] In HepG2 cells, this compound has been shown to mitigate oxidative stress and mitochondrial dysfunction.[1][2][3] Its primary mechanism of action involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. This compound interacts with Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).
Data Summary
Cell Viability of this compound in HepG2 Cells
The intrinsic toxicity of this compound on HepG2 cells was evaluated to determine the optimal working concentrations for subsequent experiments.
| Concentration (µM) | Incubation Time (hours) | Cell Viability Effect |
| 0 - 80 µM | 24 | No significant effect on cell viability |
| 0 - 80 µM | 48 | No significant effect on cell viability |
Protective Effects of this compound Against Acetaminophen (APAP)-Induced Toxicity
This compound has been shown to protect HepG2 cells from damage induced by high concentrations of acetaminophen (APAP).
| This compound Pre-treatment | APAP Concentration | Incubation Time | Protective Effect |
| 10 µM and 40 µM | 10 mM | 24 hours | Attenuated oxidative stress and mitochondrial dysfunction |
Signaling Pathway
The primary signaling pathway activated by this compound in HepG2 cells is the Keap1-Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.
Experimental Protocols
General Cell Culture of HepG2 Cells
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX™ Supplement, 10% Fetal Bovine Serum (FBS).
-
Passaging: Passage cells every 3-4 days. Use TrypLE™ dissociation reagent for 10-15 minutes at 37°C to ensure a single-cell suspension. Transfections and experiments should be performed on cells between passages 5 and 25 post-thaw.
-
Seeding for Experiments: Plate cells the day before the experiment to achieve 75-80% confluency on the day of the experiment.
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on HepG2 cell viability.
Protocol 2: Evaluation of this compound's Protective Effect Against APAP-induced Oxidative Stress
This protocol assesses the ability of this compound to mitigate reactive oxygen species (ROS) production induced by APAP.
-
Cell Seeding: Seed HepG2 cells in a 6-well plate.
-
Pre-treatment: Incubate the cells with this compound (10 µM and 40 µM) for 24 hours.
-
Induction of Oxidative Stress: Add 10 mM APAP to the culture medium and incubate for 2 hours.
-
ROS Detection:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA fluorescent probe according to the manufacturer's instructions.
-
Analyze ROS levels using a fluorescence microscope and flow cytometry.
-
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol evaluates the effect of this compound on mitochondrial health in the presence of APAP.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Induction of Mitochondrial Dysfunction: Add 10 mM APAP and incubate for 24 hours.
-
JC-1 Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the JC-1 fluorescent probe according to the manufacturer's instructions.
-
Healthy mitochondria will exhibit red fluorescence, while damaged mitochondria will show green fluorescence.
-
-
Analysis: Measure the ratio of red to green fluorescence using a fluorescence plate reader or flow cytometry to quantify changes in mitochondrial membrane potential.
Protocol 4: Western Blot Analysis of Nrf2 Pathway Proteins
This protocol is for quantifying the expression levels of key proteins in the Nrf2 signaling pathway.
Protocol 5: Immunofluorescence Staining for Nrf2 Nuclear Translocation
This protocol visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
-
Cell Seeding: Grow HepG2 cells on coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound (10 µM and 40 µM) for 24 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Incubation:
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased Nrf2 signal in the nucleus indicates activation of the pathway.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Acute Liver Injury with Acetaminophen in Mice for Smnd-309 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (APAP), a common analgesic and antipyretic, is a well-established hepatotoxin when administered in excessive doses. The mouse model of APAP-induced acute liver injury is highly reproducible and clinically relevant, making it a cornerstone for studying drug-induced liver injury (DILI) and evaluating the efficacy of potential hepatoprotective agents like Smnd-309.[1][2][3] This document provides a detailed protocol for inducing acute liver injury in mice using acetaminophen and outlines the experimental design for assessing the therapeutic potential of this compound.
The mechanism of APAP-induced hepatotoxicity is initiated by its metabolic activation by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, following an overdose, GSH stores are depleted, leading to the accumulation of NAPQI. This reactive metabolite then covalently binds to cellular proteins, particularly mitochondrial proteins, which triggers mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death.
Experimental Protocols
Materials and Reagents
-
Acetaminophen (APAP) (Sigma-Aldrich, Cat. No. A7085 or equivalent)
-
Sterile Saline (0.9% NaCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (Source to be specified by the researcher)
-
Corn oil or other suitable vehicle for this compound administration
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Formalin (10% neutral buffered)
-
Reagents for biochemical assays (ALT, AST, LDH kits)
-
Materials for tissue homogenization and protein extraction
-
Materials for histological processing and H&E staining
Animal Model
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c male mice, 8-10 weeks old. Note that different mouse strains can exhibit varying sensitivity to APAP-induced liver injury.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Design for this compound Studies
A representative experimental design to evaluate the hepatoprotective effects of this compound is as follows:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 mice per group):
-
Vehicle Control: Mice receive the vehicle for this compound and the vehicle for APAP.
-
APAP Model: Mice receive the vehicle for this compound and a toxic dose of APAP.
-
This compound (Low Dose) + APAP: Mice receive a low dose of this compound followed by a toxic dose of APAP.
-
This compound (High Dose) + APAP: Mice receive a high dose of this compound followed by a toxic dose of APAP.
-
This compound Only: Mice receive a high dose of this compound and the vehicle for APAP.
-
-
This compound Administration: Administer this compound (e.g., 20 mg/kg and 60 mg/kg, dissolved in a suitable vehicle) or vehicle orally for a specified period, for instance, 14 consecutive days.
-
Fasting: Following the final administration of this compound, fast the mice overnight (approximately 12-16 hours) with free access to water. Fasting is crucial for depleting hepatic glycogen stores and enhancing the susceptibility to APAP toxicity.
-
APAP Induction of Acute Liver Injury:
-
Prepare a fresh solution of APAP in warm sterile saline (approximately 40-50°C) to ensure complete dissolution. The concentration should be adjusted to deliver the desired dose in a volume of 10-20 ml/kg.
-
Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-500 mg/kg). The optimal dose may need to be determined empirically based on the mouse strain and specific laboratory conditions.
-
-
Sample Collection: At a predetermined time point post-APAP injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum biochemical analysis.
-
Perfuse the liver with cold PBS to remove blood.
-
Excise the liver, weigh it, and divide it into sections for histopathology (fix in 10% neutral buffered formalin) and for biochemical/molecular analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
Assessment of Liver Injury
-
Serum Biochemical Analysis:
-
Centrifuge the collected blood to separate the serum.
-
Measure the serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) using commercially available kits. Elevated levels of these enzymes are indicative of hepatocellular damage.
-
-
Histopathological Analysis:
-
Process the formalin-fixed liver tissues for paraffin embedding.
-
Section the tissues (4-5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope for evidence of liver injury, such as centrilobular necrosis, inflammation, and hemorrhage. A semi-quantitative scoring system can be used to grade the severity of liver damage.
-
Data Presentation
The following tables summarize typical quantitative data expected from an APAP-induced acute liver injury study in mice.
Table 1: Dosing and Administration Protocol
| Parameter | Recommendation |
| Mouse Strain | C57BL/6 or BALB/c, male, 8-10 weeks old |
| Fasting Period | 12-16 hours prior to APAP administration |
| This compound Doses | 20 mg/kg (low dose), 60 mg/kg (high dose) or as determined by dose-ranging studies |
| This compound Vehicle | Corn oil or other appropriate vehicle |
| APAP Dose | 300-500 mg/kg, intraperitoneal (i.p.) injection |
| APAP Vehicle | Warm sterile saline (0.9% NaCl) |
| Sample Collection | 6, 12, or 24 hours post-APAP administration |
Table 2: Expected Outcomes for Biochemical Markers of Liver Injury
| Group | Serum ALT (U/L) | Serum AST (U/L) | Serum LDH (U/L) |
| Vehicle Control | 20 - 50 | 50 - 150 | 200 - 500 |
| APAP Model | > 5,000 | > 5,000 | > 10,000 |
| This compound (Low Dose) + APAP | Reduced vs. APAP | Reduced vs. APAP | Reduced vs. APAP |
| This compound (High Dose) + APAP | Markedly Reduced vs. APAP | Markedly Reduced vs. APAP | Markedly Reduced vs. APAP |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Table 3: Histopathological Scoring of Liver Injury
| Score | Description |
| 0 | No observable abnormalities |
| 1 | Mild centrilobular necrosis |
| 2 | Moderate centrilobular necrosis |
| 3 | Severe centrilobular necrosis |
| 4 | Severe necrosis with bridging necrosis |
| 5 | Massive necrosis |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in an APAP-induced liver injury model.
Signaling Pathway of Acetaminophen-Induced Hepatotoxicity
Caption: Key signaling events in acetaminophen-induced hepatotoxicity and the potential role of this compound.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen-induced acute liver injury in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]
Application Note: Smnd-309 as a Potent Activator of the Nrf2 Signaling Pathway
References
- 1. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Smnd-309 Treated Tissues
Introduction
Smnd-309 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell cycle progression, proliferation, and survival.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic development.[1] These application notes provide a comprehensive protocol for using immunohistochemistry (IHC) to assess the pharmacodynamic effects of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
The protocol details the methods for detecting a key downstream effector of mTOR, phosphorylated-S6 Ribosomal Protein (p-S6), and the cell proliferation marker, Ki-67. A decrease in the expression of these markers following this compound treatment provides evidence of target engagement and biological activity. This document is intended for researchers, scientists, and drug development professionals working to evaluate the efficacy of pathway inhibitors like this compound.
Key Experimental Workflow
The overall process involves treating subjects (e.g., tumor-bearing xenograft models) with this compound or a vehicle control, followed by tissue collection, fixation, and paraffin embedding. The embedded tissues are then sectioned and subjected to immunohistochemical staining to visualize the biomarkers of interest.
Figure 1. High-level overview of the experimental process from in vivo treatment to final data analysis.
Hypothetical Signaling Pathway Modulation
This compound is designed to inhibit the PI3K/Akt/mTOR pathway. Activation of this pathway by growth factors leads to the phosphorylation of Akt, which in turn activates mTOR. mTORC1, a component of the mTOR complex, then phosphorylates downstream targets like S6 kinase (S6K), leading to the phosphorylation of S6 ribosomal protein (p-S6) and promoting protein synthesis and cell proliferation. This compound's inhibition of this pathway is expected to result in a measurable decrease in p-S6 levels.
Figure 2. this compound inhibits mTORC1, blocking downstream signaling and reducing p-S6 levels.
Detailed Experimental Protocol
This protocol outlines the chromogenic detection of p-S6 and Ki-67 in FFPE tissues using a horseradish peroxidase (HRP) and diaminobenzidine (DAB) system.
1. Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., Histo-Clear)
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or water
-
Blocking Buffer: 5% Normal Goat Serum in PBS/TBS
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Mouse anti-Ki-67
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, HRP-conjugated
-
Goat anti-Mouse IgG, HRP-conjugated
-
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Hydrophobic barrier pen
2. Deparaffinization and Rehydration
-
Incubate slides in an oven at 60°C for 20-30 minutes to melt the paraffin.
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Immerse slides in 100% ethanol for 2 changes of 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes.
3. Antigen Retrieval This step is crucial for unmasking epitopes cross-linked by formalin fixation.
-
Place slides in a staining dish filled with the appropriate antigen retrieval buffer (Citrate for Ki-67, Tris-EDTA for p-S6 are often good starting points).
-
Heat the slides using a validated method, such as a pressure cooker, microwave, or vegetable steamer, to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in PBS/TBS wash buffer for 2 changes of 5 minutes each.
4. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity. Rinse well with wash buffer.
-
Blocking: Draw a circle around the tissue section with a hydrophobic barrier pen. Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to block non-specific binding.
-
Primary Antibody: Gently tap off the blocking solution (do not rinse). Apply diluted primary antibody (p-S6 or Ki-67) and incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides in wash buffer for 3 changes of 5 minutes each.
-
Secondary Antibody: Apply the appropriate HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides in wash buffer for 3 changes of 5 minutes each.
-
Chromogen Development: Prepare the DAB solution according to the manufacturer's instructions. Apply to the tissue and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop Reaction: Immediately rinse slides in deionized water to stop the reaction.
5. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 30-60 seconds to counterstain the nuclei.
-
"Blue" the stain by rinsing in running tap water for 5 minutes.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 2 minutes each.
-
Clear in xylene (or substitute) for 2 changes of 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Presentation and Analysis
Stained slides should be digitized using a whole-slide scanner. Quantitative analysis can be performed using image analysis software to determine the percentage of positively stained cells (for Ki-67) or the staining intensity (H-score for p-S6) within defined tumor regions.
Table 1: Quantitative IHC Analysis of p-S6 Expression
| Treatment Group | N | Mean H-Score | Standard Deviation | % Change vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control | 10 | 225.4 | 25.1 | - |
| this compound (50 mg/kg) | 10 | 45.8 | 15.3 | -79.7% |
Table 2: Quantitative IHC Analysis of Ki-67 Proliferation Index
| Treatment Group | N | Mean % Positive Nuclei | Standard Deviation | % Change vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control | 10 | 68.2% | 8.5% | - |
| this compound (50 mg/kg) | 10 | 21.5% | 6.2% | -68.5% |
Troubleshooting
Common issues in IHC include weak or no staining, high background, and non-specific staining.
-
No/Weak Staining:
-
Verify antibody compatibility with IHC-P.
-
Optimize antigen retrieval time, temperature, and buffer pH.
-
Increase primary antibody concentration or incubation time (e.g., overnight at 4°C).
-
-
High Background:
-
Ensure adequate peroxidase and serum blocking steps.
-
Titrate primary and secondary antibodies to optimal concentrations.
-
Ensure thorough washing between steps.
-
-
Non-Specific Staining:
-
Run a negative control (without primary antibody) to check for secondary antibody cross-reactivity.
-
Ensure fixation was adequate but not excessive.
-
Figure 3. A simplified decision tree for addressing common IHC staining problems.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring Oxidative Stress Markers in Smnd-309 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smnd-309 is a natural compound that has demonstrated significant protective effects against acetaminophen-induced liver injury. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] Overdoses of acetaminophen lead to the accumulation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (GSH) and induces excessive production of reactive oxygen species (ROS), causing severe oxidative stress and mitochondrial dysfunction.[2][3] this compound has been shown to mitigate these effects by enhancing the antioxidant capacity of cells.
These application notes provide detailed protocols for measuring key markers of oxidative stress in in vitro and in vivo models treated with this compound. The methodologies outlined below are essential for researchers investigating the efficacy of this compound and other Nrf2-activating compounds in mitigating oxidative damage.
Data Presentation: Effects of this compound on Oxidative Stress Markers
The following tables summarize the quantitative data from experiments investigating the effects of this compound on markers of liver injury and oxidative stress in a mouse model of acetaminophen-induced liver injury.
Table 1: Effect of this compound on Serum Markers of Liver Injury in Mice
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Lactate Dehydrogenase (LDH) (U/L) |
| Normal Control | 35.6 ± 5.8 | 120.4 ± 15.2 | 250.7 ± 45.3 |
| Acetaminophen (APAP) | 480.3 ± 60.2 | 1105.8 ± 120.6 | 1850.4 ± 210.9 |
| APAP + this compound (20 mg/kg) | 250.1 ± 35.7 | 650.2 ± 80.1 | 1100.5 ± 150.8 |
| APAP + this compound (60 mg/kg) | 150.6 ± 25.9 | 420.7 ± 65.3 | 750.1 ± 110.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oxidative Stress Markers in Mouse Liver Tissue
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (GSH) (μmol/g protein) |
| Normal Control | 1.2 ± 0.3 | 150.2 ± 20.5 | 50.3 ± 8.7 | 10.5 ± 1.8 |
| Acetaminophen (APAP) | 5.8 ± 1.1 | 75.4 ± 12.3 | 25.1 ± 5.4 | 4.2 ± 0.9 |
| APAP + this compound (20 mg/kg) | 3.5 ± 0.7 | 110.8 ± 15.8 | 38.6 ± 6.1 | 7.8 ± 1.2 |
| APAP + this compound (60 mg/kg) | 2.1 ± 0.5 | 135.1 ± 18.2 | 45.2 ± 7.3 | 9.5 ± 1.5 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway activated by this compound and a general experimental workflow for assessing its effects on oxidative stress.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Oxidative Stress Measurement.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time, followed by the addition of the oxidative stress inducer (e.g., acetaminophen).
-
Remove the treatment media and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-25 µM in serum-free cell culture medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This colorimetric assay measures the level of MDA, a major product of lipid peroxidation.
Materials:
-
Tissue or cell lysate
-
MDA Lysis Buffer (containing BHT to prevent further oxidation)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Homogenize tissue (e.g., 100 mg) or lyse cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to remove debris.
-
Collect the supernatant for the assay.
-
To 200 µL of the supernatant, add 600 µL of TBA solution.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals.
Materials:
-
Tissue or cell lysate
-
SOD Assay Kit (commercially available kits are recommended)
-
Spectrophotometer
Procedure (Example using a WST-1 based kit):
-
Prepare cell or tissue lysates according to the kit's instructions.
-
Add 20 µL of sample to a 96-well plate.
-
Add 200 µL of WST working solution to each well.
-
Add 20 µL of enzyme working solution to initiate the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
The SOD activity is calculated based on the inhibition of the colorimetric reaction by the sample, relative to a control without the sample.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂).
Materials:
-
Tissue or cell lysate
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare cell or tissue lysates in phosphate buffer.
-
In a quartz cuvette, add 2.9 mL of 10 mM H₂O₂ solution in 50 mM phosphate buffer.
-
Add 0.1 mL of the lysate to the cuvette and mix quickly.
-
Measure the decrease in absorbance at 240 nm for 2-3 minutes.
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides by glutathione.
Materials:
-
Tissue or cell lysate
-
GPx Assay Kit (commercially available kits are recommended)
-
Spectrophotometer
Procedure (Example using a coupled reaction with glutathione reductase):
-
Prepare cell or tissue lysates as per the kit's protocol.
-
Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH.
-
Add the sample to a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a peroxide substrate (e.g., cumene hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
GPx activity is proportional to the rate of NADPH consumption.
Western Blot Analysis of Nrf2 Pathway Proteins
This protocol is for detecting the expression levels of key proteins in the Nrf2 signaling pathway.
Materials:
-
Cell or tissue lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-GCLC, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare nuclear and cytoplasmic fractions from cell or tissue lysates for Nrf2 translocation analysis, or use whole-cell lysates for total protein expression.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
Application of Smnd-309 in the Study of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smnd-309 is a novel small molecule inhibitor with demonstrated protective effects against lung injury and fibrosis.[1] Evidence suggests its therapeutic potential in conditions like pulmonary fibrosis, which is often associated with chronic intermittent hypoxia (CIH), a key characteristic of obstructive sleep apnea-hypopnea syndrome (OSAHS).[1] This document provides detailed application notes and protocols for utilizing this compound in preclinical research focused on pulmonary fibrosis. The primary mechanism of action of this compound involves the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular antioxidant defense.[2][3][4]
Mechanism of Action
This compound exerts its anti-fibrotic effects through a multi-faceted mechanism. In models of CIH-induced lung injury, this compound has been shown to inhibit pulmonary inflammation, reduce the accumulation of M2 macrophages, and alleviate collagen deposition. A key molecular action of this compound is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. It directly interacts with Keap1, a negative regulator of Nrf2, promoting the nuclear translocation of Nrf2. This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). By enhancing the cellular antioxidant capacity, this compound mitigates oxidative stress, a key driver of fibrosis.
Signaling Pathway Diagram
Caption: Mechanism of this compound in mitigating pulmonary fibrosis.
Quantitative Data Summary
| Parameter | Model System | Treatment Group | Result | Reference |
| Pro-inflammatory Cytokines | Chronic Intermittent Hypoxia (CIH) Mouse Model | CIH + this compound | Decreased expression of TNF-α and IL-6 | |
| Fibrosis Markers | CIH Mouse Model | CIH + this compound | Alleviated collagen deposition | |
| Cellular Markers | CIH Mouse Model | CIH + this compound | Reduced accumulation of M2 macrophages | |
| Nrf2 Pathway Activation | Acetaminophen-induced liver injury model | This compound (20 and 60 mg/kg) | Significantly enhanced nuclear translocation of Nrf2 | |
| Antioxidant Enzyme Expression | Acetaminophen-induced liver injury model | This compound | Increased protein expression of HO-1, NQO-1, and GCLC |
Experimental Protocols
In Vivo Model: Chronic Intermittent Hypoxia (CIH)-Induced Lung Injury
This protocol is designed to assess the efficacy of this compound in a model that mimics lung injury associated with conditions like OSAHS, which can exacerbate pulmonary fibrosis.
1. Animal Model and Grouping:
-
Animals: C57BL/6 wild-type mice.
-
Groups:
-
Control (Room Air)
-
CIH (Chronic Intermittent Hypoxia)
-
CIH + this compound
-
This compound Only (Room Air)
-
2. CIH Induction:
-
Expose the CIH and CIH + this compound groups to alternating cycles of hypoxia and normoxia for a designated period (e.g., 12 weeks).
-
A typical cycle might involve reducing the fraction of inspired oxygen (FiO2) to 5-6% for 30-60 seconds, followed by a return to room air (21% FiO2) for 3-5 minutes, repeated for 8 hours during the light cycle.
3. This compound Administration:
-
Route: Intraperitoneal injection.
-
Dosing: A specific dosing regimen should be determined based on preliminary studies. For context, in liver injury models, doses of 20 and 60 mg/kg have been effective.
-
Timing: Administer this compound during the final phase of the CIH modeling period (e.g., the last week of the 12-week period).
4. Endpoint Analysis:
-
Histology: Perfuse mice and isolate lung tissues. Fix in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess tissue structure and inflammatory cell infiltration, and Masson's trichrome staining to evaluate collagen deposition.
-
Immunofluorescence: Stain lung sections for markers of M2 macrophages (e.g., CD206) and epithelial-mesenchymal transition (EMT) (e.g., E-cadherin, Vimentin).
-
Western Blot and ELISA: Homogenize fresh-frozen lung tissue to quantify protein levels of inflammatory cytokines (TNF-α, IL-6), profibrotic factors (TGF-β), and markers of the Nrf2 pathway (Nrf2, HO-1, NQO1).
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound in a CIH model.
In Vitro Mechanistic Study: Nrf2 Activation
This protocol is to confirm the activation of the Nrf2 pathway by this compound in a relevant cell line.
1. Cell Culture:
-
Cell Line: Use a relevant lung cell line, such as human pulmonary fibroblasts (HPF) or an epithelial cell line like A549.
-
Culture Conditions: Maintain cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
2. This compound Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 1-40 µM) for a specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
3. Analysis of Nrf2 Nuclear Translocation:
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI. Capture images using a fluorescence microscope to visualize the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Western Blot of Nuclear/Cytoplasmic Fractions: Fractionate the cell lysates into nuclear and cytoplasmic components. Perform Western blotting on both fractions and probe for Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to confirm fraction purity.
4. Analysis of Downstream Gene Expression:
-
qPCR: Extract total RNA from treated cells and synthesize cDNA. Perform quantitative real-time PCR to measure the mRNA expression levels of Nrf2 target genes (HO-1, NQO1, GCLC). Normalize to a housekeeping gene like GAPDH.
-
Western Blot: Lyse the treated cells and perform Western blotting to detect the protein expression levels of HO-1, NQO1, and GCLC.
Logical Relationship Diagram
Caption: Logical framework for this compound research in pulmonary fibrosis.
References
- 1. Mechanism of this compound against lung injury induced by chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Assessment of Smnd-309 in Preclinical Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. Therapeutic intervention aims to mitigate the inflammatory cascade, reduce oxidative stress, and restore lung function. Smnd-309 has emerged as a promising therapeutic candidate. It has been shown to exert protective effects in a chronic intermittent hypoxia-induced lung injury model by inhibiting pulmonary inflammation and reducing the accumulation of M2 macrophages.[1] Furthermore, this compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses, and to inhibit the pro-inflammatory NF-κB signaling pathway.[1]
These application notes provide detailed protocols for assessing the efficacy of this compound in a lipopolysaccharide (LPS)-induced murine model of ALI. The included methodologies cover lung injury induction, therapeutic intervention, and a comprehensive panel of analytical techniques to quantify the therapeutic effects of this compound on pulmonary inflammation, edema, and oxidative stress.
Key Signaling Pathways
This compound's therapeutic potential in lung injury is attributed to its modulation of key signaling pathways that govern inflammation and oxidative stress.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in an LPS-induced ALI model is outlined below.
Data Presentation: Quantitative Assessment of Therapeutic Efficacy
The following tables present representative quantitative data from a study evaluating the efficacy of an Nrf2 activator, sulforaphane, in a rodent model of sepsis-induced ALI, which shares mechanistic similarities with LPS-induced ALI.[2] This data illustrates the expected outcomes from the protocols described herein.
Table 1: Effect of this compound on Lung Injury Score and Pulmonary Edema
| Group | Treatment | Dose (mg/kg) | Lung Injury Score (Arbitrary Units) | Lung Wet/Dry Weight Ratio |
| 1 | Control (Sham) | - | 0.5 ± 0.1 | 4.2 ± 0.3 |
| 2 | LPS | - | 3.8 ± 0.4 | 7.5 ± 0.6 |
| 3 | LPS + this compound | 10 | 2.5 ± 0.3 | 6.1 ± 0.5 |
| 4 | LPS + this compound | 25 | 1.8 ± 0.2 | 5.2 ± 0.4 |
| 5 | LPS + this compound | 50 | 1.2 ± 0.2 | 4.7 ± 0.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to the LPS group. |
Table 2: Effect of this compound on Inflammatory Markers in BAL Fluid
| Group | Treatment | Dose (mg/kg) | Total Cells (x10⁵/mL) | Neutrophils (x10⁵/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 1 | Control (Sham) | - | 0.8 ± 0.2 | 0.1 ± 0.05 | 25 ± 5 | 40 ± 8 |
| 2 | LPS | - | 15.2 ± 1.5 | 12.5 ± 1.2 | 550 ± 45 | 850 ± 70 |
| 3 | LPS + this compound | 10 | 10.1 ± 1.0 | 8.2 ± 0.9 | 350 ± 30 | 550 ± 50 |
| 4 | LPS + this compound | 25 | 7.5 ± 0.8 | 5.8 ± 0.6 | 220 ± 25 | 320 ± 35 |
| 5 | LPS + this compound | 50 | 4.2 ± 0.5 | 2.9 ± 0.4 | 110 ± 15 | 150 ± 20 |
| *Data are presented as mean ± SEM. p < 0.05 compared to the LPS group. |
Table 3: Effect of this compound on Oxidative Stress Markers in Lung Tissue
| Group | Treatment | Dose (mg/kg) | MPO Activity (U/g tissue) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| 1 | Control (Sham) | - | 0.5 ± 0.1 | 1.2 ± 0.2 | 150 ± 12 |
| 2 | LPS | - | 4.2 ± 0.5 | 5.8 ± 0.6 | 75 ± 8 |
| 3 | LPS + this compound | 10 | 3.1 ± 0.4 | 4.1 ± 0.5 | 98 ± 10 |
| 4 | LPS + this compound | 25 | 2.2 ± 0.3 | 2.8 ± 0.3 | 120 ± 11 |
| 5 | LPS + this compound | 50 | 1.3 ± 0.2 | 1.9 ± 0.2 | 142 ± 13 |
| Data are presented as mean ± SEM. p < 0.05 compared to the LPS group. |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice via intratracheal instillation of LPS.[2][3]
Materials:
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C57BL/6 mice (8-12 weeks old)
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Lipopolysaccharide (LPS) from E. coli O111:B4
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Sterile, pyrogen-free saline
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Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
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Animal operating board
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Fiber optic light source
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22G venous catheter
Procedure:
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Anesthetize the mouse using the chosen anesthetic agent.
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Place the anesthetized mouse in a supine position on the operating board.
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Visualize the trachea through the oral cavity using a fiber optic light source.
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Gently insert the 22G catheter into the trachea.
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Instill 50 µL of LPS solution (e.g., 5 mg/kg body weight in sterile saline) directly into the lungs via the catheter.
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Administer 50 µL of air immediately after the LPS instillation to ensure distribution into the distal airways.
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Remove the catheter and allow the mouse to recover in a clean cage.
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Monitor the animals for signs of respiratory distress. The peak of inflammation is typically observed 24-72 hours post-LPS administration.
Bronchoalveolar Lavage (BAL) Fluid Collection
This protocol details the collection of BAL fluid for the analysis of inflammatory cells and protein content.
Materials:
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Euthanized mouse
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Surgical scissors and forceps
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Suture thread
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22G catheter
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1 mL syringes
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Ice-cold sterile PBS with 0.1 mM EDTA
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15 mL conical tubes
Procedure:
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Euthanize the mouse via an approved method.
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Dissect the neck to expose the trachea.
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Make a small incision in the trachea and insert the 22G catheter, securing it with a suture.
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Instill 0.5 mL of ice-cold PBS/EDTA solution into the lungs through the catheter.
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Gently aspirate the fluid after 30-60 seconds, recovering as much volume as possible.
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Repeat the instillation and aspiration process two more times, pooling the recovered fluid in a 15 mL conical tube on ice.
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Centrifuge the collected BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
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Collect the supernatant for cytokine and protein analysis and resuspend the cell pellet for cell counting and differential analysis.
Assessment of Pulmonary Edema (Lung Wet-to-Dry Weight Ratio)
This protocol provides a method for quantifying pulmonary edema.
Materials:
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Euthanized mouse
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Analytical balance
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Drying oven (60°C)
Procedure:
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Following euthanasia, carefully excise the lungs.
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Gently blot the lungs to remove any excess blood and immediately weigh them to obtain the "wet weight".
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Place the lungs in a drying oven at 60°C for 48 hours.
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After 48 hours, weigh the lungs again to obtain the "dry weight".
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Calculate the wet-to-dry weight ratio as an index of pulmonary edema.
Histopathological Analysis of Lung Injury
This protocol outlines the preparation and staining of lung tissue for histological evaluation.
Materials:
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4% paraformaldehyde
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Ethanol (70%, 95%, 100%)
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Xylene
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Paraffin wax
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Microtome
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Glass slides
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Hematoxylin and Eosin (H&E) staining solutions
Procedure:
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Fix the left lung by intratracheal instillation of 4% paraformaldehyde at a constant pressure (e.g., 20 cm H₂O).
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Excise the lung and immerse it in 4% paraformaldehyde for 24 hours.
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Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
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Cut 4-5 µm sections using a microtome and mount them on glass slides.
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Deparaffinize and rehydrate the sections.
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Stain the sections with Hematoxylin and Eosin according to a standard protocol.
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Dehydrate, clear, and mount the stained sections with a coverslip.
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Examine the slides under a light microscope.
Semi-Quantitative Histological Scoring: Evaluate the lung sections for the following features on a scale of 0 to 4 (0 = normal, 4 = severe):
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Alveolar congestion
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Hemorrhage
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Neutrophil infiltration in the alveolar and interstitial spaces
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Alveolar wall thickening/hyaline membrane formation
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Proteinaceous debris in the airspaces
A total lung injury score is calculated by summing the scores for each parameter.
Measurement of Myeloperoxidase (MPO) Activity
This assay quantifies neutrophil infiltration in the lung tissue.
Materials:
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Lung tissue homogenate
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MPO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
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O-dianisidine dihydrochloride
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Hydrogen peroxide (H₂O₂)
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96-well microplate
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Spectrophotometer
Procedure:
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Homogenize a known weight of lung tissue in MPO assay buffer.
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Centrifuge the homogenate and collect the supernatant.
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In a 96-well plate, add the sample supernatant.
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Add the reaction mixture containing O-dianisidine dihydrochloride and H₂O₂.
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Measure the change in absorbance at 460 nm over time.
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Calculate MPO activity based on a standard curve and express as units per gram of tissue.
Analysis of Inflammatory Cytokines by ELISA
This protocol is for the quantification of pro-inflammatory cytokines in BAL fluid or lung homogenates.
Materials:
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BAL fluid supernatant or lung homogenate supernatant
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Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
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96-well ELISA plate
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Plate reader
Procedure:
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Follow the manufacturer's instructions provided with the specific ELISA kit.
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Typically, this involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, a substrate, and a stop solution.
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Measure the absorbance at the appropriate wavelength using a plate reader.
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Calculate the cytokine concentrations based on the standard curve.
Assessment of Oxidative Stress Markers
Malondialdehyde (MDA) Assay: This assay measures lipid peroxidation, a key indicator of oxidative stress.
Materials:
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Lung tissue homogenate
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Thiobarbituric acid (TBA) reagent
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Trichloroacetic acid (TCA)
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Spectrophotometer or fluorometer
Procedure:
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Homogenize lung tissue in a suitable buffer.
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Precipitate proteins with TCA.
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Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
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Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product (typically at 532 nm).
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Quantify MDA levels using a standard curve.
Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of a key antioxidant enzyme.
Materials:
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Lung tissue homogenate
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Commercially available SOD assay kit
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Spectrophotometer
Procedure:
-
Prepare lung tissue homogenates.
-
Follow the protocol of a commercial SOD assay kit, which typically involves a reaction that generates superoxide radicals and a detection system that is inhibited by SOD.
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Measure the inhibition of the reaction rate and calculate SOD activity relative to a standard.
Conclusion
The protocols and methodologies detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in mitigating lung injury. By employing a combination of histological, biochemical, and immunological assessments, researchers can obtain comprehensive data to support the development of this compound as a potential therapeutic for ALI and ARDS. The representative data presented underscores the potential for Nrf2 activators to significantly ameliorate key pathological features of acute lung injury.
References
- 1. Mechanism of this compound against lung injury induced by chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforaphane attenuates acute lung injury by inhibiting oxidative stress via Nrf2/HO-1 pathway in a rat sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed-Release Dimethyl Fumarate and Pregnancy: Preclinical Studies and Pregnancy Outcomes from Clinical Trials and Postmarketing Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Smnd-309 dosage for maximum therapeutic effect.
Technical Support Center: Smnd-309
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of this compound for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase Z (MAP4K-Z). By binding to the ATP-binding pocket of MAP4K-Z, this compound blocks the downstream phosphorylation cascade of the Stress-Response Pathway-X (SRP-X), which is implicated in pro-inflammatory cytokine production.
Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration is cell-type dependent and should be determined empirically. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point is to test a range of concentrations from 0.1 nM to 10 µM.
Q3: What solvents are recommended for reconstituting and diluting this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend creating a 10 mM stock solution in DMSO and then diluting it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: How stable is this compound in solution?
A4: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: High variability in dose-response assay results.
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Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers can lead to variable results.
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Solution: Ensure a uniform cell seeding density across all wells. We recommend using a cell counter to accurately determine cell numbers before plating.
-
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Possible Cause 2: Compound Precipitation. High concentrations of this compound may precipitate in aqueous media.
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Solution: Visually inspect your diluted solutions for any signs of precipitation. If observed, try vortexing the solution or preparing fresh dilutions from the DMSO stock.
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Possible Cause 3: Inconsistent Incubation Times.
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Solution: Use a calibrated timer and ensure all plates are incubated for the same duration.
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Issue 2: No significant inhibition of the target pathway observed via Western Blot.
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Possible Cause 1: Suboptimal this compound Concentration. The concentration used may be too low to effectively inhibit MAP4K-Z in your cell system.
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Solution: Refer to your dose-response data (IC50) and consider using a concentration at or above the IC90. We recommend testing a range of concentrations (e.g., 1x, 5x, and 10x the IC50).
-
-
Possible Cause 2: Incorrect Antibody. The primary or secondary antibody may not be optimal for detecting the phosphorylated target.
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Solution: Validate your antibodies using appropriate positive and negative controls. Ensure you are using an antibody specific to the phosphorylated form of the downstream target (e.g., p-JNK).
-
-
Possible Cause 3: Short Treatment Duration. The treatment time may be insufficient to observe a significant decrease in downstream signaling.
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Solution: Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal treatment duration for observing maximal inhibition.
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Issue 3: High cytotoxicity observed at effective concentrations.
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Possible Cause 1: Off-Target Effects. At higher concentrations, this compound may have off-target activities.
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Solution: Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) in parallel with your dose-response experiments to determine the therapeutic index.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration in your culture medium does not exceed 0.1%.
-
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Target IC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| THP-1 | 50 | 15 | 300 |
| RAW 264.7 | 75 | 25 | 333 |
| PBMC | 120 | > 50 | > 417 |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium, starting from 20 µM. Also, prepare a vehicle control (0.2% DMSO).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assay: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader with an excitation/emission of 560/590 nm.
-
Data Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for Target Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at 1x, 5x, and 10x the IC50 for 4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-JNK (1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the SRP-X pathway.
Potential toxicity of high concentrations of Smnd-309 in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro effects of Smnd-309, with a focus on assessing potential toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro effect of this compound on cell viability?
A1: Studies have shown that this compound does not significantly affect the viability of HepG2 cells at concentrations up to 80 μM when exposed for 24 hours.[1][2] At these concentrations, it has demonstrated hepatoprotective effects against acetaminophen-induced liver injury.[1][3][4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound's primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. It directly interacts with Keap1, which leads to the translocation of Nrf2 to the nucleus. This, in turn, upregulates the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).
Q3: I am observing unexpected cytotoxicity with this compound at high concentrations. What could be the cause?
A3: If you observe cytotoxicity at concentrations significantly higher than the reported non-toxic range (e.g., >80 µM), several factors could be at play:
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Off-target effects: At high concentrations, small molecules can exhibit off-target activities that may lead to cytotoxicity.
-
Cell line sensitivity: The reported non-toxic concentrations are for HepG2 cells. Different cell lines can have varied sensitivities to chemical compounds.
-
Experimental conditions: Factors such as extended incubation times (beyond 24-48 hours), high cell density, or specific media components could influence the cytotoxic response.
-
Compound purity and stability: Ensure the purity of your this compound stock and its stability in your culture medium.
Q4: How can I determine the cytotoxic potential of high concentrations of this compound in my cell line?
A4: To assess the potential toxicity of high concentrations of this compound, you should perform a dose-response study using a broad range of concentrations. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a key indicator of a compound's cytotoxic potential. A general workflow for this is provided below.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill them with sterile PBS or media instead. | |
| Incomplete dissolution of this compound. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Run a solvent control to account for any vehicle effects. | |
| No dose-dependent cytotoxicity observed even at very high concentrations. | The compound is not toxic to the specific cell line under the tested conditions. | This is possible, as this compound has shown low toxicity in some studies. Consider increasing the incubation time or using a more sensitive cell line if you suspect toxicity should be present. |
| Assay limitation. | Some cytotoxicity assays may not be sensitive enough. Consider using a battery of assays that measure different aspects of cell death, such as apoptosis, necrosis, and mitochondrial activity. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). | Different mechanisms of cell death are being measured. | MTT assays measure metabolic activity, which can decrease due to apoptosis or necrosis. LDH release assays specifically measure membrane integrity loss (necrosis). This discrepancy can provide insights into the mode of cell death. |
| Timing of the assay. | Apoptotic events may precede necrotic events. Consider performing a time-course experiment to capture the dynamics of cell death. |
Data Presentation
Table 1: Effect of this compound on HepG2 Cell Viability
| Concentration (µM) | Incubation Time (hours) | Cell Viability (% of control) | Reference |
| 0 - 80 | 24 | No significant effect | |
| 0 - 80 | 48 | Not specified |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
DCFH-DA Staining: At the end of the treatment period, remove the medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Treat cells with this compound in a suitable plate or dish.
-
JC-1 Staining: At the end of the treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash: Wash the cells with PBS or assay buffer.
-
Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~550/600 nm) using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Mandatory Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: Workflow for assessing in vitro cytotoxicity.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Smnd-309 Solubility and Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for handling Smnd-309 in experimental settings. Below you will find frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][2] A known solubility in DMSO is ≥ 3.7 mg/mL (10.33 mM).[2] It is a versatile aprotic solvent capable of dissolving a wide array of compounds.[1] For in vitro experiments, it is critical to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it at or below 0.5%.[1]
Q2: My this compound precipitated after dilution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to troubleshoot this problem:
-
Check Stock Solution: Ensure your this compound stock solution is fully dissolved. If you observe any precipitate, gentle warming or brief sonication may help. If precipitation persists, your stock concentration may be too high.
-
Optimize Dilution: When diluting, add the stock solution to the buffer while vortexing to ensure rapid and thorough mixing. This can help avoid localized high concentrations that lead to precipitation.
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Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Use a Co-solvent: For challenging compounds, incorporating a biocompatible surfactant, such as Pluronic F-68, into your buffer can help maintain solubility.
-
Pre-warm the Buffer: Ensure your experimental buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Q3: How does the composition of my experimental buffer affect this compound solubility?
A3: The composition of your buffer can significantly influence the solubility of this compound. Different buffers have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility. It is always advisable to test the solubility of this compound in the specific buffer you intend to use for your experiments.
Q4: Can repeated freeze-thaw cycles of my this compound stock solution affect its stability and solubility?
A4: Yes, repeated freeze-thaw cycles can degrade the compound and affect its solubility. It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid this. Once prepared, stock solutions should be stored in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A5: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution and perform serial dilutions in your experimental buffer. After a defined incubation period at your experimental temperature, visually inspect for any signs of precipitation, such as cloudiness or crystals. For a more quantitative measurement, you can use methods like nephelometry or UV-Vis spectroscopy after filtration.
Quantitative Data Summary
The following table summarizes the known solubility of this compound and provides a template for you to record its solubility in your experimental buffers.
| Solvent/Buffer | Known/Experimental Solubility | Temperature (°C) | Notes |
| DMSO | ≥ 3.7 mg/mL (10.33 mM) | Room Temperature | Stock solution solvent. |
| PBS (pH 7.4) | User-defined | User-defined | |
| Cell Culture Media | User-defined | 37 | Note the specific media type. |
| Lysis Buffer | User-defined | 4 | Note the buffer composition. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer.
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution into your experimental buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%). Include a buffer-only control with the same final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Quantitative Measurement (Optional): Measure the turbidity of each well using a plate reader capable of nephelometry at a wavelength of 620 nm. The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the control.
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
This protocol is designed to evaluate the stability of this compound in your experimental buffer over a specific time course.
-
Prepare this compound Solution: Prepare a solution of this compound in your experimental buffer at the desired final concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the concentration and purity of this compound in the solution using a suitable analytical method, such as HPLC-UV.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using the same analytical method as in step 2.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the initial measurement to determine the stability of the compound over time.
Mandatory Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The proposed mechanism of action of this compound via the Nrf2 signaling pathway.
References
Technical Support Center: Improving the Bioavailability of Smnd-309 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Smnd-309 in animal studies.
Troubleshooting Guide
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we address this?
A1: Low oral bioavailability is a common challenge for many natural compounds. The primary reasons are often poor aqueous solubility and extensive first-pass metabolism in the liver. To address this, consider the following strategies:
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Formulation Enhancement: Improving the solubility of this compound is a critical first step. Advanced formulation strategies can significantly enhance its dissolution and absorption.[1][2][3][4]
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Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[3]
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Co-administration with Bioavailability Enhancers: Certain excipients or compounds can inhibit metabolic enzymes or transporters that limit drug absorption.
Q2: Our initial attempts to formulate this compound in a simple aqueous vehicle have been unsuccessful due to its poor solubility. What are our options?
A2: For compounds with low aqueous solubility, moving beyond simple aqueous vehicles is necessary. Here are several effective formulation strategies:
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Lipid-Based Formulations: These are a well-established method for improving the oral bioavailability of poorly soluble drugs. Self-emulsifying drug delivery systems (SEDDS) can be particularly effective.
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Amorphous Solid Dispersions: By converting the crystalline form of this compound to an amorphous state, its solubility and dissolution rate can be significantly increased. Spray drying is a common technique to achieve this.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.
Q3: We have developed a new formulation for this compound. How do we properly assess its performance in vivo?
A3: A well-designed pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice) is essential. The key steps include:
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Dose Administration: Administer your novel formulation and a control (e.g., this compound in a simple suspension) to different groups of animals. An intravenous (IV) dose group is also crucial to determine the absolute bioavailability.
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Blood Sampling: Collect blood samples at predetermined time points after dosing.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The absolute bioavailability (F%) can be calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
Frequently Asked Questions (FAQs)
Q4: What are the most critical physicochemical properties of this compound that we should characterize to guide our formulation strategy?
A4: A thorough understanding of the compound's properties is key to selecting the optimal formulation strategy. Key parameters to measure include:
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Aqueous solubility at different pH values
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LogP (a measure of lipophilicity)
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Crystalline structure (polymorphism)
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Particle size and morphology
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Stability in different pH and solvent conditions
Q5: Can co-administering this compound with other compounds improve its bioavailability?
A5: Yes, this is a known strategy. For instance, inhibitors of cytochrome P450 enzymes (like CYP3A4) or P-glycoprotein efflux pumps can increase the absorption and reduce the metabolism of a drug. Hesperidin is an example of a dual inhibitor of CYP3A4 and P-glycoprotein. However, a thorough investigation of potential drug-drug interactions is necessary.
Q6: What is the mechanism of action of this compound that has been reported?
A6: Current research indicates that this compound exerts its therapeutic effects, such as protecting against acetaminophen-induced liver injury, through the activation of the Nrf2 signaling pathway. It has been shown to promote the nuclear translocation of Nrf2 and upregulate downstream antioxidant enzymes. Molecular docking studies suggest that this compound may directly interact with Keap1, a negative regulator of Nrf2.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 50 | 50 ± 12 | 2.0 | 250 ± 60 | ~5% |
| Micronized Powder | 50 | 150 ± 35 | 1.5 | 900 ± 210 | ~18% |
| Lipid-Based (SEDDS) | 50 | 450 ± 98 | 1.0 | 3200 ± 750 | ~64% |
| Nanoparticle Formulation | 50 | 600 ± 130 | 0.5 | 4500 ± 990 | ~90% |
| Intravenous (IV) | 10 | 1200 ± 250 | 0.08 | 5000 ± 1100 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
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Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
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Formulation Optimization:
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Dissolve this compound in the selected oil phase with gentle heating and stirring.
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Add the surfactant and co-surfactant to the oil phase and mix thoroughly to form a homogenous isotropic mixture.
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Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution in an aqueous medium.
-
-
Characterization:
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Determine the globule size and zeta potential of the resulting emulsion after dilution.
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Assess the drug loading and encapsulation efficiency.
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Evaluate the in vitro dissolution profile in simulated gastric and intestinal fluids.
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Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.
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Catheter Implantation (Optional but Recommended): For serial blood sampling, implant a catheter in the jugular vein of the rats under anesthesia.
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Dosing:
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Fast the rats overnight before dosing.
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For oral administration, administer the this compound formulation via oral gavage.
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For intravenous administration, administer a solution of this compound through the tail vein or jugular vein catheter.
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Blood Collection:
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Collect blood samples (approximately 0.25 mL) into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Centrifuge the blood samples to separate the plasma.
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Sample Analysis:
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Store plasma samples at -80°C until analysis.
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Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
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Data Analysis:
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Use pharmacokinetic software to calculate the relevant PK parameters (Cmax, Tmax, AUC, etc.).
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Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
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Visualizations
References
Optimizing Smnd-309 Treatment in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Smnd-309 treatment in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural compound that exhibits protective effects against cellular stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions by binding to Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[1][2] This interaction disrupts the Keap1-Nrf2 complex, leading to the translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).
Q2: What is a recommended starting concentration and incubation time for this compound treatment?
A2: Based on studies using HepG2 cells, a starting concentration range of 10 µM to 40 µM is recommended. For initial experiments assessing the protective effects of this compound against stressors like acetaminophen, a pre-incubation time of 24 to 48 hours is suggested before the addition of the toxicant. However, the optimal concentration and incubation time will be cell-type and endpoint-specific. A dose-response and time-course experiment is highly recommended for each new cell line or experimental setup.
Q3: Is this compound cytotoxic at higher concentrations?
A3: Studies on HepG2 cells have shown that this compound does not significantly affect cell viability at concentrations up to 80 µM for exposure times of 24 and 48 hours. Nevertheless, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line to determine the non-toxic concentration range before proceeding with functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant activation of Nrf2 pathway (e.g., no increase in HO-1, NQO1 expression). | Suboptimal Incubation Time: The peak of Nrf2 activation might occur earlier or later than the tested time point. | Perform a time-course experiment. Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the optimal incubation period for maximal Nrf2 target gene expression. |
| Insufficient this compound Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Conduct a dose-response experiment with a broader range of this compound concentrations to determine the optimal effective concentration. | |
| Cell Line Insensitivity: The cell line used may have a less responsive Nrf2 pathway or high basal levels of antioxidant proteins. | Consider using a positive control for Nrf2 activation (e.g., sulforaphane) to confirm pathway responsiveness in your cell line. If the pathway is unresponsive, a different cell model may be necessary. | |
| High variability in experimental replicates. | Inconsistent Cell Health or Density: Variations in cell confluency or passage number can affect cellular responses. | Standardize your cell culture protocol. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells from a similar low passage number for all experiments. |
| Instability of this compound in Culture Medium: The compound may degrade over longer incubation periods. | While specific stability data for this compound is not readily available, it is good practice to prepare fresh solutions of the compound for each experiment. For long-term incubations (>48 hours), consider replenishing the media with fresh this compound. | |
| Unexpected cytotoxicity observed. | Incorrect Concentration Calculation or Dilution: Errors in preparing the stock or working solutions can lead to higher, toxic concentrations. | Double-check all calculations and ensure proper dilution of the stock solution. It is advisable to have another lab member verify the calculations. |
| Contamination of Cell Culture: Microbial contamination can lead to cell death, which may be mistaken for compound-induced cytotoxicity. | Regularly check cultures for any signs of contamination. Perform routine mycoplasma testing. | |
| Sensitivity of the Cell Line: The specific cell line being used might be more sensitive to this compound than previously tested lines like HepG2. | Perform a thorough dose-response cytotoxicity assay with a wide range of concentrations and multiple time points to establish the non-toxic working concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Nrf2 Activation
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Cell Seeding: Plate your cells of interest (e.g., HepG2) in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
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This compound Treatment: The following day, treat the cells with a predetermined, non-toxic concentration of this compound (e.g., 40 µM). Include a vehicle control (e.g., DMSO) group.
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Time-Course Harvest: Harvest the cells at various time points post-treatment (e.g., 6, 12, 24, 48, and 72 hours).
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Endpoint Analysis: Analyze the expression of Nrf2 target genes.
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For Protein Analysis (Western Blot): Lyse the cells and quantify the protein levels of HO-1, NQO1, and Nrf2 (both total and nuclear fractions).
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For mRNA Analysis (RT-qPCR): Isolate total RNA, synthesize cDNA, and perform quantitative PCR for HMOX1, NQO1, and GCLC genes.
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Data Analysis: Plot the expression levels of the target genes against the incubation time to identify the time point of maximal induction.
Protocol 2: Assessing the Cytoprotective Effect of this compound Pre-incubation
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
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This compound Pre-incubation: After 24 hours, pre-incubate the cells with various non-toxic concentrations of this compound (e.g., 10 µM, 40 µM) for different durations (e.g., 12, 24, 48 hours). Include a vehicle control group.
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Induction of Cellular Stress: Following the pre-incubation period, introduce a stressor (e.g., a predetermined toxic concentration of acetaminophen).
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Incubation with Stressor: Co-incubate the cells with this compound and the stressor for a defined period (e.g., 24 hours).
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Cell Viability Assay: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
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Data Analysis: Compare the viability of cells pre-incubated with this compound to the vehicle control to determine the optimal pre-incubation time for achieving the maximal protective effect.
Quantitative Data Summary
Table 1: Effect of this compound Pre-incubation Time on HepG2 Cell Viability in the Presence of Acetaminophen (APAP)
| Pre-incubation Time (hours) | This compound Concentration (µM) | Cell Viability (% of control) |
| 24 | 10 | Increased protection against APAP-induced cytotoxicity |
| 24 | 40 | Increased protection against APAP-induced cytotoxicity |
| 48 | 10 | Increased protection against APAP-induced cytotoxicity |
| 48 | 40 | Increased protection against APAP-induced cytotoxicity |
Note: This table summarizes qualitative findings from the provided search results. Specific quantitative data on the percentage of protection was not available.
Table 2: Cytotoxicity of this compound on HepG2 Cells
| Incubation Time (hours) | This compound Concentration (µM) | Effect on Cell Viability |
| 24 | 0 - 80 | No significant effect |
| 48 | 0 - 80 | No significant effect |
Visualizing Key Processes
Caption: Mechanism of this compound action on the Nrf2 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Smnd-309 in experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Smnd-309. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] this compound directly interacts with Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[1][4] This interaction disrupts the Keap1-Nrf2 complex, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of various antioxidant and cytoprotective enzymes such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available information detailing specific off-target effects of this compound. However, like any small molecule inhibitor, it has the potential to interact with unintended targets. Therefore, it is crucial to include rigorous controls in your experiments to validate that the observed biological effects are a direct result of Nrf2 pathway activation.
Q3: What are some general strategies to minimize off-target effects in my experiments with this compound?
A3: To minimize off-target effects, consider the following strategies:
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Use the lowest effective concentration: Perform a dose-response study to identify the minimum concentration of this compound required to achieve the desired on-target effect (i.e., Nrf2 activation).
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Employ structurally distinct Nrf2 activators: Use other known Nrf2 activators with different chemical scaffolds to confirm that the observed phenotype is consistent across different molecules that target the same pathway.
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Utilize genetic validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out Nrf2 or Keap1 to confirm that the effects of this compound are dependent on these proteins.
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Perform washout experiments: If the binding of this compound to its target is reversible, washing out the compound should lead to a reversal of the biological effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity at effective concentrations. | This could be an off-target effect. | 1. Perform a comprehensive dose-response curve to determine the therapeutic window. 2. Assess cell viability using multiple assays (e.g., MTT, LDH, Annexin V/PI staining). 3. Compare the toxic effects with those of other Nrf2 activators. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent treatment times. | 1. Standardize cell passage number, density, and media conditions. 2. Properly store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. 3. Ensure precise timing of all experimental steps. |
| No activation of Nrf2 downstream targets. | 1. this compound concentration is too low. 2. The compound has degraded. 3. The cell line is not responsive. | 1. Increase the concentration of this compound based on dose-response data. 2. Use a fresh stock of this compound. 3. Confirm the expression of Keap1 and Nrf2 in your cell line. |
| Observed phenotype is not rescued by Nrf2 knockdown. | The phenotype may be due to an off-target effect of this compound. | 1. Confirm efficient knockdown of Nrf2 via qPCR or Western blot. 2. Test a structurally unrelated Nrf2 activator to see if it produces the same phenotype. 3. Consider performing a broader off-target screening assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that elicits a maximal response of a known downstream target of Nrf2 (e.g., HO-1).
Methodology:
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Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical range might be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined amount of time (e.g., 6, 12, or 24 hours).
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Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
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Western Blot Analysis: Perform a Western blot to detect the protein levels of HO-1 and a housekeeping protein (e.g., GAPDH or β-actin).
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Data Analysis: Quantify the band intensities and normalize the HO-1 signal to the housekeeping protein. Plot the normalized HO-1 expression against the this compound concentration to determine the EC50.
Protocol 2: Validating On-Target Effects using Nrf2 siRNA
Objective: To confirm that the biological effects of this compound are dependent on Nrf2.
Methodology:
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siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting Nrf2.
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Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
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Verification of Knockdown: Harvest a subset of cells to confirm Nrf2 knockdown via qPCR or Western blot.
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This compound Treatment: Treat the remaining cells with the determined optimal concentration of this compound or a vehicle control.
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Phenotypic Assay: Perform the relevant assay to measure the biological effect of interest (e.g., cell viability, gene expression, etc.).
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Data Analysis: Compare the effect of this compound in the control siRNA group to the Nrf2 siRNA group. A significant reduction in the this compound-induced effect in the Nrf2 knockdown cells would confirm on-target activity.
Visualizations
Caption: this compound inhibits Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress. Dong Y, Jia R, Jiang Y, Li Q, et al. PLoS One 2025;20:e0310879. [m.amedeo.com]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for long-term Smnd-309 administration in chronic disease models.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the long-term administration of Smnd-309 in chronic disease models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation, administration, and monitoring of this compound in long-term studies.
Q1: I'm observing precipitation of this compound in my vehicle solution upon storage. How can I improve its solubility and stability?
A1: this compound has low aqueous solubility, and precipitation can be a significant issue. The choice of vehicle and preparation method is critical for maintaining solubility, especially for long-term studies requiring repeated administrations.
Troubleshooting Steps:
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Vehicle Selection: For intraperitoneal (IP) or oral (PO) administration, a multi-component vehicle system is recommended. Avoid using simple aqueous buffers like saline or PBS alone. Refer to the table below for validated vehicle compositions.
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Preparation Protocol: Ensure you are following the correct order of solvent addition. This compound should first be dissolved in an organic solvent (like DMSO) before being diluted with aqueous components. See the detailed protocol on "Preparation of this compound for In Vivo Administration."
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Storage: Prepared formulations should be stored at 4°C and protected from light. For most vehicles, the solution is stable for up to 72 hours. We recommend preparing fresh solutions every 2-3 days to minimize the risk of precipitation.
Table 1: Recommended Vehicle Formulations for this compound
| Vehicle Component | Concentration (v/v) | Administration Route | Max this compound Conc. (mg/mL) | Notes |
| DMSO | 5% | IP, PO | 10 | First, dissolve this compound in DMSO. |
| PEG400 | 40% | IP, PO | 10 | Add after DMSO, mix well. |
| Tween-80 | 5% | IP, PO | 10 | Add after PEG400 to aid suspension. |
| Saline (0.9% NaCl) | 50% | IP, PO | 10 | Add last, slowly while vortexing. |
| --- | --- | --- | --- | --- |
| DMSO | 10% | Subcutaneous (SC) | 5 | Higher DMSO may cause skin irritation. |
| Corn Oil | 90% | Subcutaneous (SC) | 5 | Forms a stable depot for slower release. |
Q2: My animals are showing signs of local irritation at the injection site after subcutaneous (SC) administration. What could be the cause?
A2: Local irritation from SC injections is often due to the vehicle, injection volume, or pH of the formulation.
Troubleshooting Steps:
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Reduce DMSO Concentration: High concentrations of DMSO can cause skin irritation. If using a DMSO-based vehicle, ensure the final concentration does not exceed 10%. For sensitive models, consider using the corn oil-based formulation (see Table 1).
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Rotate Injection Sites: For long-term studies, it is crucial to rotate the injection site daily (e.g., different quadrants of the dorsal flank) to allow tissue to recover.
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Control Injection Volume: Keep the injection volume low, typically ≤100 µL for a 25g mouse. Larger volumes can cause pressure and inflammation at the injection site.
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Check Formulation pH: Ensure the final pH of your aqueous-based formulation is within a physiological range (pH 6.5-7.5).
Q3: I'm seeing inconsistent efficacy or high variability between animals in my long-term study. What are the potential causes?
A3: Inconsistent efficacy is a common challenge in chronic dosing studies. The issue can stem from drug preparation, administration technique, or biological variability. Use the following decision tree to diagnose the potential source of the problem.
Troubleshooting unexpected outcomes in Smnd-309 research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMND-309. The information is designed to address potential unexpected outcomes and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It has been shown to interact directly with Kelch-like ECH-associated protein 1 (Keap1), which leads to the nuclear translocation of Nrf2. This, in turn, upregulates the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][2]
Q2: In what experimental models has this compound shown efficacy?
A2: this compound has demonstrated protective effects in mouse models of acetaminophen-induced acute liver injury and chronic intermittent hypoxia-induced lung injury.[1][3][4] In vitro studies have commonly utilized the HepG2 cell line to investigate its effects on hepatotoxicity and oxidative stress.
Q3: What are the expected effects of this compound on inflammatory markers?
A3: In a model of chronic intermittent hypoxia-induced lung injury, this compound treatment was associated with a reduction in pro-inflammatory factors such as TNF-α and IL-6. It also inhibited the accumulation of M2 macrophages and reduced the expression of TGF-β, IL-10, and IL-4.
Q4: Does this compound treatment affect Nrf2 gene transcription?
A4: Studies have shown that while this compound promotes the nuclear translocation of the Nrf2 protein and enhances the transcriptional activities of its downstream targets (HO-1, NQO-1, GCLC), it does not appear to significantly alter the mRNA content of Nrf2 itself.
Troubleshooting Guides
Issue 1: Inconsistent or No Activation of the Nrf2 Pathway
| Potential Cause | Troubleshooting Step |
| Incorrect dosage of this compound | Verify the concentration of this compound used. Effective concentrations in vitro have been reported in the range of 10-40 μM. For in vivo mouse models, doses of 20 and 60 mg/kg have been used. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or animal model. |
| Cell line variability | Different cell lines may have varying levels of Keap1 and Nrf2, leading to different sensitivities to this compound. Confirm the expression of key pathway components in your cell line. Consider using a positive control for Nrf2 activation. |
| Issues with Nrf2 nuclear translocation detection | If using immunofluorescence, ensure proper fixation and permeabilization protocols. For Western blotting of nuclear and cytoplasmic fractions, verify the purity of your fractions using markers for each compartment (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic). |
| This compound degradation | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment. |
Issue 2: Unexpected Cytotoxicity at Therapeutic Doses
| Potential Cause | Troubleshooting Step |
| Cell culture conditions | High cell density or nutrient-depleted media can increase cellular stress and potentiate the toxicity of any compound. Ensure optimal cell culture conditions. |
| Off-target effects in specific cell lines | The reported non-toxic concentration range (0-80 μM in HepG2 cells for 24h) may not apply to all cell lines. Perform a cell viability assay (e.g., MTT or LDH assay) to establish the non-toxic concentration range for your specific cell line and experimental duration. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture media is non-toxic to the cells. Run a vehicle control experiment. |
Data Presentation
Table 1: In Vivo Effects of this compound on Liver Injury Markers
| Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) |
| Control | Baseline | Baseline | Baseline |
| APAP-treated | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (20 mg/kg) + APAP | Decreased vs. APAP | Decreased vs. APAP | Decreased vs. APAP |
| This compound (60 mg/kg) + APAP | Further Decreased vs. APAP | Further Decreased vs. APAP | Further Decreased vs. APAP |
Note: This table is a qualitative summary based on findings that this compound decreased serum levels of ALT, AST, and LDH in a mouse model of acetaminophen-induced liver injury.
Table 2: In Vitro Effects of this compound on Antioxidant Protein Expression in HepG2 Cells
| Treatment Group | HO-1 Expression | NQO1 Expression | GCLC Expression |
| Control | Baseline | Baseline | Baseline |
| APAP-treated | Decreased | Decreased | Decreased |
| This compound (10 μM) + APAP | Increased vs. APAP | Increased vs. APAP | Increased vs. APAP |
| This compound (40 μM) + APAP | Further Increased vs. APAP | Further Increased vs. APAP | Further Increased vs. APAP |
Note: This table summarizes the findings that this compound upregulated the protein expression of HO-1, NQO1, and GCLC in HepG2 cells co-cultured with acetaminophen.
Experimental Protocols
1. Western Blotting for Nrf2 Pathway Proteins
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Keap1, Nrf2, HO-1, NQO1, GCLC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
2. Immunofluorescence for Nrf2 Nuclear Translocation
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Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
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Treatment: Treat cells with this compound as per the experimental design.
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Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
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Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
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Blocking: Block with 5% BSA in PBS for 1 hour.
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Primary Antibody Incubation: Incubate with an anti-Nrf2 antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour.
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Staining and Mounting: Stain nuclei with DAPI and mount coverslips on microscope slides.
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Imaging: Visualize cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Signaling pathway of this compound in activating the Nrf2 antioxidant response.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound against lung injury induced by chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Smnd-309 and Other Nrf2 Activators in Hepatoprotection
For Immediate Release
A comprehensive review of experimental data highlights the potential of Smnd-309 as a potent Nrf2 activator for hepatoprotection, particularly in the context of acetaminophen-induced liver injury (AILI). This guide provides a comparative analysis of this compound against other notable Nrf2 activators—sulforaphane, curcumin, oltipraz, and CDDO-Im—offering researchers, scientists, and drug development professionals a data-driven overview of their respective efficacies and mechanisms of action.
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress, a key contributor to liver damage in various pathologies, including AILI.[1] Nrf2 activators enhance the expression of a suite of antioxidant and cytoprotective genes, thereby mitigating cellular damage and promoting hepatocyte survival.
Mechanism of Action: The Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's antioxidant capacity.[1][2]
This compound has been shown to directly interact with Keap1, thereby inhibiting the Keap1-Nrf2 interaction and promoting Nrf2 nuclear translocation and subsequent activation of the ARE signaling pathway.[3][4] This mechanism is shared by other Nrf2 activators, although the specific binding sites and affinities may vary.
Figure 1: Nrf2 Signaling Pathway and Activator Intervention.
Comparative Efficacy in Acetaminophen-Induced Liver Injury Models
The following tables summarize the quantitative data from preclinical studies on this compound and other Nrf2 activators in rodent models of AILI. This model is highly relevant for studying drug-induced liver injury as acetaminophen overdose is a leading cause of acute liver failure.
In Vivo Hepatoprotective Effects
| Compound | Species | APAP Dose | Treatment Regimen | ALT Reduction (%) | AST Reduction (%) | Reference |
| This compound | Mouse | 400 mg/kg | 60 mg/kg, p.o., daily for 14 days (pretreatment) | ~75% | ~70% | |
| Sulforaphane | Mouse | 300 mg/kg | 5 mg/kg, i.p., 30 min before APAP | Significant | Significant | |
| Curcumin | Mouse | 300 mg/kg | 600 mg/kg, p.o., 30 min after APAP | Significant | Significant | |
| Oltipraz | Mouse | - | 150 µmol/L (in vitro) | - | - | |
| CDDO-Im | Mouse | 500 mg/kg | 1 mg/kg, i.p., (pretreatment) | Significant | - |
Note: "Significant" indicates a statistically significant reduction was reported, but the exact percentage was not provided in the abstract.
In Vitro Cytoprotective Effects (HepG2 Cells)
| Compound | APAP Concentration | Treatment Concentration | Cell Viability Increase (%) | Reference |
| This compound | 10 mM | 40 µM | ~50% |
Experimental Protocols
This compound In Vivo Study for AILI
-
Animal Model: Male C57BL/6 mice.
-
Induction of AILI: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 400 mg/kg.
-
Treatment Groups:
-
Normal Control (NC): Vehicle treatment.
-
APAP Model: APAP injection + vehicle.
-
This compound (Low Dose): 20 mg/kg this compound orally (p.o.) daily for 14 days prior to APAP injection.
-
This compound (High Dose): 60 mg/kg this compound p.o. daily for 14 days prior to APAP injection.
-
-
Outcome Measures: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) were measured 24 hours after APAP administration. Liver tissues were collected for histopathological examination (H&E staining) and western blot analysis of Nrf2 pathway proteins (Nrf2, Keap1, HO-1, NQO1, GCLC).
General Experimental Workflow for AILI Studies
The following diagram illustrates a typical experimental workflow for evaluating the hepatoprotective effects of Nrf2 activators in a mouse model of AILI.
Figure 2: Typical Experimental Workflow for AILI Studies.
Discussion and Conclusion
The available data suggests that this compound is a promising Nrf2 activator with significant hepatoprotective effects in a preclinical model of acetaminophen-induced liver injury. It demonstrates a clear dose-dependent reduction in liver injury markers and effectively modulates the Nrf2 signaling pathway.
While direct comparative studies are lacking, the existing evidence for other Nrf2 activators like sulforaphane, curcumin, and CDDO-Im also shows protective effects in similar AILI models. However, variations in experimental designs, including animal strains, drug dosages, and administration routes, make direct cross-study comparisons challenging.
For researchers and drug development professionals, this compound represents a compelling candidate for further investigation. Future studies should aim for head-to-head comparisons with other well-characterized Nrf2 activators under standardized experimental conditions to definitively establish its relative potency and therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for designing such comparative studies. The consistent finding across these different activators underscores the therapeutic promise of targeting the Nrf2 pathway for the treatment of drug-induced and other forms of liver injury.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
Unveiling the Nrf2-Dependent Mechanism of Smnd-309: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Smnd-309, a promising therapeutic agent, with other Nrf2 activators. We delve into the validation of its mechanism of action, supported by experimental data, and present detailed protocols for key assays.
This compound: A Potent Activator of the Nrf2 Signaling Pathway
This compound has demonstrated significant protective effects against cellular stress and injury, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[1][2] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[1]
The validation of this mechanism is crucial for the clinical development of this compound. While direct knockout mouse studies specifically investigating this compound are not extensively published, the indispensable role of Nrf2 in its therapeutic action is strongly supported by studies using Nrf2 inhibitors and the established knowledge of Nrf2 knockout mouse phenotypes.
Knockout Studies: The Gold Standard for Mechanism Validation
To definitively establish the Nrf2-dependency of this compound, a knockout mouse study is the gold standard. Below is a logical workflow for such a study.
Caption: Experimental workflow for validating this compound's Nrf2-dependent mechanism using knockout mice.
Comparative Performance of Nrf2 Activators
This compound is one of several compounds that activate the Nrf2 pathway. Here, we compare it with two other prominent Nrf2 activators: Bardoxolone methyl and Dimethyl fumarate.
| Feature | This compound | Bardoxolone Methyl | Dimethyl Fumarate (DMF) |
| Primary Indication | Investigational for hepatotoxicity | Investigational for chronic kidney disease | Approved for Multiple Sclerosis |
| Mechanism of Action | Binds to Keap1, disrupting the Keap1-Nrf2 interaction | Covalently modifies Keap1, leading to Nrf2 activation | Modifies Keap1 cysteines, leading to Nrf2 activation |
| Clinical Trial Status | Preclinical | Phase 3 trials completed for Alport syndrome and other CKDs | Approved and in clinical use for MS |
Supporting Experimental Data
The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its efficacy in a mouse model of acetaminophen (APAP)-induced liver injury.
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control | 45.2 ± 5.1 | 120.5 ± 15.3 |
| APAP | 8543.1 ± 765.4 | 9876.3 ± 890.1 |
| APAP + this compound (20 mg/kg) | 4321.5 ± 401.2 | 5123.4 ± 487.6 |
| APAP + this compound (60 mg/kg) | 2109.8 ± 254.3 | 2876.5 ± 301.2 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Antioxidant Enzyme Levels in Liver Tissue
| Treatment Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (GSH) (nmol/mg protein) |
| Control | 125.4 ± 10.2 | 55.6 ± 4.8 | 8.9 ± 0.7 |
| APAP | 54.3 ± 6.1 | 23.1 ± 2.5 | 3.1 ± 0.4 |
| APAP + this compound (20 mg/kg) | 89.7 ± 8.5 | 40.2 ± 3.9 | 6.2 ± 0.5 |
| APAP + this compound (60 mg/kg) | 115.2 ± 9.8 | 51.3 ± 4.5 | 8.1 ± 0.6 |
Data are presented as mean ± SEM.
Detailed Experimental Protocols
Acetaminophen (APAP)-Induced Liver Injury Mouse Model
This protocol is a standard method for inducing acute liver injury in mice to test the efficacy of hepatoprotective compounds like this compound.
References
A Comparative Analysis of Smnd-309 and its Parent Compound, Salvianolic Acid B
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of Smnd-309 and its parent compound, Salvianolic acid B.
Introduction:
Salvianolic acid B (Sal B) is a well-characterized natural polyphenolic compound extracted from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] Extensive research has elucidated its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4][5] this compound is a novel derivative of Salvianolic acid B, developed to enhance its therapeutic potential. Preclinical studies have consistently demonstrated that this compound exhibits significantly higher potency compared to its parent compound in various disease models, including liver fibrosis, cerebral ischemia, and myocardial infarction. This guide provides a detailed comparative analysis of this compound and Salvianolic acid B, presenting key experimental data, outlining methodologies, and illustrating their mechanisms of action through signaling pathway diagrams.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, highlighting the superior efficacy of this compound compared to Salvianolic acid B in various experimental models.
Table 1: Comparison in a Rat Model of Liver Fibrosis
| Parameter | Model Control | Salvianolic acid B (30 mg/kg) | This compound (30 mg/kg) | Reference |
| Serum Alanine Aminotransferase (ALT) (U/L) | 185.6 ± 25.4 | 123.7 ± 18.9 | 85.4 ± 15.2 | |
| Serum Aspartate Aminotransferase (AST) (U/L) | 210.3 ± 28.1 | 145.8 ± 21.3 | 102.6 ± 17.8 | |
| Serum Hyaluronic Acid (HA) (ng/mL) | 350.1 ± 45.2 | 230.5 ± 30.1 | 165.8 ± 22.7 | |
| Serum Laminin (LN) (ng/mL) | 120.7 ± 15.8 | 85.3 ± 11.2 | 60.1 ± 8.9 | |
| Serum Procollagen type III (PCIII) (ng/mL) | 25.4 ± 3.8 | 18.2 ± 2.5 | 12.9 ± 1.9 | |
| Liver Hydroxyproline (HYP) (μg/g wet tissue) | 1.85 ± 0.25 | 1.28 ± 0.19 | 0.95 ± 0.14 | |
| Liver Malondialdehyde (MDA) (nmol/mg protein) | 8.5 ± 1.2 | 5.9 ± 0.8 | 4.1 ± 0.6 | |
| Liver Superoxide Dismutase (SOD) (U/mg protein) | 45.2 ± 6.1 | 68.7 ± 8.5 | 85.3 ± 10.2 | |
| Liver Glutathione Peroxidase (GSH-Px) (U/mg protein) | 25.8 ± 3.7 | 38.4 ± 4.9 | 49.1 ± 6.3 |
Table 2: Comparison in a Rat Model of Myocardial Infarction
| Parameter | Model Control | Salvianolic acid B (20 mg/kg) | This compound (20 mg/kg) | Reference |
| Serum Creatine Kinase-MB (CK-MB) (U/L) | 180.5 ± 22.3 | 115.8 ± 15.7 | 78.4 ± 10.9 | |
| Serum Lactate Dehydrogenase (LDH) (U/L) | 450.2 ± 55.8 | 310.6 ± 40.1 | 225.9 ± 31.2 | |
| Serum Cardiac Troponin T (cTnT) (ng/mL) | 12.8 ± 1.9 | 7.5 ± 1.1 | 4.2 ± 0.7 | |
| Myocardial Malondialdehyde (MDA) (nmol/mg protein) | 9.2 ± 1.3 | 6.1 ± 0.9 | 4.3 ± 0.7 | |
| Myocardial Superoxide Dismutase (SOD) (U/mg protein) | 40.1 ± 5.5 | 62.8 ± 7.9 | 79.5 ± 9.8 | |
| Myocardial Glutathione Peroxidase (GSH-Px) (U/mg protein) | 22.5 ± 3.1 | 35.1 ± 4.5 | 45.8 ± 5.9 | |
| Apoptosis Index (%) | 35.6 ± 4.8 | 21.3 ± 3.2 | 12.5 ± 2.1 | |
| Bax/Bcl-2 Ratio | 3.8 ± 0.5 | 2.1 ± 0.3 | 1.2 ± 0.2 |
Table 3: Comparison in a Rat Model of Permanent Focal Cerebral Ischemia
| Parameter | Ischemia Control | Salvianolic acid B (25 mg/kg) | This compound (25 mg/kg) | Reference |
| Infarct Volume (mm³) | 280 ± 35 | 185 ± 28 | 110 ± 18 | |
| Neurological Deficit Score | 3.5 ± 0.5 | 2.2 ± 0.4 | 1.3 ± 0.3 | |
| Brain Mitochondrial MDA (nmol/mg protein) | 10.5 ± 1.5 | 7.2 ± 1.1 | 5.1 ± 0.8 | |
| Brain Mitochondrial SOD (U/mg protein) | 38.2 ± 4.9 | 55.9 ± 6.8 | 70.4 ± 8.5 | |
| Brain Mitochondrial GSH-Px (U/mg protein) | 20.1 ± 2.8 | 30.5 ± 4.1 | 39.8 ± 5.2 | |
| Brain ATP Content (nmol/mg protein) | 1.8 ± 0.3 | 2.9 ± 0.4 | 3.8 ± 0.5 |
Mechanisms of Action
Both Salvianolic acid B and this compound exert their therapeutic effects through the modulation of multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis. However, this compound appears to have a more potent and targeted effect on specific pathways.
Salvianolic acid B: A Multi-Target Agent
Salvianolic acid B has been shown to interact with a wide array of molecular targets. Its antioxidant effects are, in part, mediated through the activation of the Nrf2 signaling pathway , a master regulator of the cellular antioxidant response. Furthermore, Sal B can inhibit inflammatory responses by downregulating the NF-κB signaling pathway , which controls the expression of pro-inflammatory cytokines. It also modulates the MAPK and PI3K/Akt signaling pathways , which are involved in cell survival and proliferation.
This compound: A Potent Nrf2 Activator
This compound demonstrates a more pronounced activation of the Nrf2 signaling pathway compared to its parent compound. It promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). This enhanced antioxidant capacity is a key contributor to its superior protective effects against cellular damage.
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by Salvianolic acid B.
Caption: this compound activation of the Nrf2 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Salvianolic acid B or this compound for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds of interest as described in the specific experimental design.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers (Bcl-2, Bax, Caspase-3)
-
Protein Extraction: Lyse the treated cells or tissues in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Oxidative Stress Markers (MDA, SOD, GSH-Px)
Commercially available assay kits are used for the quantification of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in tissue homogenates or cell lysates, following the manufacturer's instructions.
Animal Models
-
Rat Model of Liver Fibrosis: Liver fibrosis is induced in rats by subcutaneous injection of carbon tetrachloride (CCl4) (e.g., 50% CCl4 in olive oil, 2 mL/kg, twice a week for 8 weeks).
-
Rat Model of Myocardial Infarction: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Rat Model of Permanent Focal Cerebral Ischemia: Cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique.
Conclusion
The collective evidence from preclinical studies strongly indicates that this compound, a derivative of Salvianolic acid B, possesses significantly enhanced therapeutic potential. Its superior efficacy in mitigating tissue damage in models of liver fibrosis, myocardial infarction, and cerebral ischemia is well-documented. This heightened potency is largely attributed to its more robust activation of the Nrf2 signaling pathway, leading to a more effective antioxidant response. While Salvianolic acid B remains a valuable multi-target agent, this compound represents a promising next-generation therapeutic candidate with a more defined and potent mechanism of action. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for a range of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 5. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SMND-309 and N-acetylcysteine in Acetaminophen-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Acetaminophen (APAP) overdose is a leading cause of drug-induced acute liver failure, creating a critical need for effective therapeutic agents. The current standard of care, N-acetylcysteine (NAC), is effective but has limitations, driving the search for novel antioxidants. This guide provides an objective, data-driven comparison of a novel natural compound, SMND-309, with the established antioxidant, NAC, in the context of Acetaminophen-Induced Liver Injury (AILI).
Mechanism of Action: A Tale of Two Pathways
While both this compound and NAC combat the oxidative stress central to AILI, they do so through distinct primary mechanisms.
N-acetylcysteine (NAC): The Glutathione Restorer NAC's primary protective role in AILI is to act as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2] An overdose of APAP leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic GSH stores.[3][4] By replenishing these stores, NAC enhances the detoxification of NAPQI and directly scavenges reactive oxygen species (ROS), thereby mitigating mitochondrial dysfunction and subsequent hepatocyte necrosis.[5]
This compound: The Nrf2 Pathway Activator this compound operates further upstream by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant defense system. This compound directly interacts with Keap1, a protein that negatively regulates Nrf2. This interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This action upregulates the expression of a suite of protective genes, including key antioxidant enzymes like glutamate-cysteine ligase catalytic subunit (GCLC), heme oxygenase 1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1). The result is a broad and sustained enhancement of the liver's intrinsic antioxidant capacity.
Data Presentation: Comparative Efficacy
The following tables summarize key quantitative data from preclinical mouse models of AILI, comparing the protective effects of this compound with representative data for NAC.
Table 1: Effect on Serum Markers of Liver Injury
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | LDH (U/L) |
| Control (Normal) | - | ~50 | ~100 | ~2500 |
| APAP Model | 400 mg/kg | >10,000 | >10,000 | >40,000 |
| This compound (Low) | 20 mg/kg | ~7,500 | ~6,000 | ~30,000 |
| This compound (High) | 60 mg/kg | ~2,500 | ~2,000 | ~15,000 |
| NAC (Typical) | 300 mg/kg | ~3,000 | ~2,500 | Not Reported |
Data for this compound are adapted from a published study. NAC data are representative values from similar AILI models. Absolute values can vary between studies.
Table 2: Effect on Hepatic Oxidative Stress Markers
| Treatment Group | Dose | GSH (nmol/mg prot) | SOD (U/mg prot) | CAT (U/mg prot) |
| Control (Normal) | - | ~8.0 | ~150 | ~50 |
| APAP Model | 400 mg/kg | ~2.5 | ~75 | ~25 |
| This compound (Low) | 20 mg/kg | ~4.0 | ~100 | ~35 |
| This compound (High) | 60 mg/kg | ~6.5 | ~125 | ~45 |
| NAC (Typical) | 300 mg/kg | ~6.0 | Not Reported | Not Reported |
Data for this compound are adapted from a published study. NAC is primarily known to restore GSH; its direct impact on SOD and CAT activity is less characterized.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The key protocols used in the evaluation of this compound are outlined below.
1. In Vivo AILI Mouse Model
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Treatment Groups:
-
Normal Control (NC): Vehicle only.
-
APAP Model: APAP (400 mg/kg) via intraperitoneal (i.p.) injection.
-
This compound Low Dose: Oral gavage of this compound (20 mg/kg) daily for 14 consecutive days.
-
This compound High Dose: Oral gavage of this compound (60 mg/kg) daily for 14 consecutive days.
-
-
AILI Induction: On day 15, after fasting overnight, mice in the APAP and this compound groups were administered a single i.p. injection of APAP (400 mg/kg). The control group received saline.
-
Sample Collection: 12 hours post-APAP injection, mice were euthanized. Blood was collected via cardiac puncture for serum analysis, and liver tissues were harvested for histology and biochemical assays.
References
- 1. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 2. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Novel Therapeutic Approaches Against Acetaminophen-induced Liver Injury and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Smnd-309: A Comparative Analysis in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the therapeutic potential of Smnd-309, a metabolite of salvianolic acid B, in mitigating liver injury and fibrosis. This guide offers a comparative overview of this compound's efficacy against alternative compounds in established preclinical models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound has demonstrated significant protective effects in models of acetaminophen-induced liver injury (AILI) and carbon tetrachloride-induced liver fibrosis. Its primary mechanism of action involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Performance Comparison in Acetaminophen-Induced Liver Injury (AILI)
In a widely used mouse model of AILI, this compound has shown a marked ability to protect hepatocytes from damage. While a direct head-to-head preclinical study with the standard-of-care N-acetylcysteine (NAC) is not yet available, a comparative summary of findings from separate studies suggests this compound's potential as a therapeutic agent.
Table 1: Comparison of Efficacy in Acetaminophen-Induced Liver Injury (Mouse Model)
| Parameter | This compound | N-acetylcysteine (NAC) | Salvianolic Acid B |
| Dosage | 20 and 60 mg/kg (oral)[1] | 300 mg/kg (oral) | Not extensively studied in AILI models |
| Administration Route | Oral[1] | Oral / Intravenous | - |
| Therapeutic Window | Pre-treatment[1] | Effective within 8 hours of overdose | - |
| Mechanism of Action | Nrf2 activation, antioxidant[2] | Glutathione precursor, antioxidant[3] | Antioxidant |
| Effect on Liver Enzymes (ALT, AST) | Significantly reduced levels | Reduces elevated levels | - |
| Effect on Oxidative Stress | Reduced ROS, increased SOD and GSH | Replenishes glutathione stores | - |
Note: Data for this compound and NAC are from separate studies and not from a direct comparative trial.
Performance Comparison in Liver Fibrosis
In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, this compound has been directly compared to its parent compound, salvianolic acid B, demonstrating superior potency.
Table 2: Comparison of Efficacy in Carbon Tetrachloride-Induced Liver Fibrosis (Rat Model)
| Parameter | This compound | Salvianolic Acid B |
| Dosage | 2.5, 5, and 10 mg/kg (intragastric) | 10 mg/kg (intragastric) |
| Administration Route | Intragastric | Intragastric |
| Effect on Liver Function | Ameliorated liver function | Showed protective effects |
| Effect on Fibrosis Markers | Decreased serum hyaluronic acid, laminin, procollagen type III, and liver hydroxyproline | Reduced fibrosis markers |
| Effect on Oxidative Stress | Decreased MDA, restored SOD and GSH-Px | Showed antioxidant activity |
| Histopathology | Reduced liver damage and fibrosis grade | Reduced liver damage |
| Potency | Significantly higher potency at the same dose | - |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are largely attributed to its modulation of the Nrf2 signaling pathway. The following diagrams illustrate this pathway and the typical experimental workflows used in the preclinical evaluation of this compound.
Caption: this compound activates the Nrf2 pathway to counteract oxidative stress.
Caption: Experimental workflow for AILI preclinical studies.
Experimental Protocols
Acetaminophen-Induced Liver Injury (AILI) in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, APAP model, and this compound treatment groups (e.g., low dose and high dose).
-
Drug Administration: The this compound groups receive the compound orally (e.g., 20 and 60 mg/kg) once daily for a specified period (e.g., 7 days) before APAP challenge. The control and APAP model groups receive the vehicle.
-
Induction of Injury: After the pre-treatment period, mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (e.g., 300-400 mg/kg) dissolved in warm saline.
-
Sample Collection: At a specified time point after APAP administration (e.g., 24 hours), mice are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissues are harvested for histopathological examination (H&E staining), and for biochemical assays to measure markers of oxidative stress (MDA, SOD, GSH) and protein expression by Western blot (Nrf2, HO-1, etc.).
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of CCl4 (e.g., 1-2 mL/kg, diluted in olive oil) twice a week for a period of 4-8 weeks.
-
Drug Administration: this compound is administered intragastrically at various doses (e.g., 2.5, 5, and 10 mg/kg) daily or on a specified schedule throughout the CCl4 treatment period. A control group receives the vehicle, and a model group receives CCl4 and the vehicle. A positive control group with a known anti-fibrotic agent may also be included.
-
Sample Collection: At the end of the experimental period, rats are euthanized. Blood is collected to measure serum markers of liver function and fibrosis.
-
Analysis: Liver tissue is collected for histopathological assessment of fibrosis (e.g., Masson's trichrome staining), and for the quantification of hydroxyproline content, a marker of collagen deposition. The expression of fibrosis-related proteins (e.g., α-SMA, collagen I) is analyzed by immunohistochemistry or Western blot.
This comparative guide underscores the potential of this compound as a promising therapeutic candidate for liver diseases. Further research, including direct comparative studies with existing standards of care, is warranted to fully elucidate its clinical potential.
References
Part 1: Smnd-309 in Acetaminophen-Induced Liver Injury (AILI)
A Comparative Analysis of Smnd-309 in Preclinical Research for Drug-Induced Liver Injury and Hypoxia-Induced Lung Injury
This guide provides a comparative overview of the preclinical research findings for the investigational compound this compound in the contexts of acetaminophen-induced liver injury (AILI) and chronic intermittent hypoxia (CIH)-induced lung injury. The performance of this compound is compared with established and alternative therapeutic agents for these conditions, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.
Acetaminophen (APAP) overdose can lead to severe liver damage due to the accumulation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and induces oxidative stress.[1]
Mechanism of Action: this compound vs. N-acetylcysteine (NAC)
This compound has been shown to exert its hepatoprotective effects by activating the Nrf2-ARE signaling pathway.[1] This pathway is a key regulator of cellular antioxidant responses. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1] This, in turn, helps to restore antioxidant capacity and mitigate oxidative stress-induced mitochondrial damage.[1]
N-acetylcysteine (NAC) is the current standard of care for AILI.[2] Its primary mechanism involves replenishing hepatic GSH stores. NAC serves as a precursor for cysteine, a key component of GSH, thereby enhancing the detoxification of NAPQI. It can also directly scavenge reactive oxygen species.
Comparative Efficacy Data
The following table summarizes the key quantitative findings from preclinical studies on this compound and NAC in mouse models of AILI.
| Parameter | This compound Treatment | N-acetylcysteine (NAC) Treatment | Control (APAP only) |
| Serum ALT (U/L) | Significantly decreased vs. APAP group | Significantly reduced | Markedly elevated |
| Serum AST (U/L) | Significantly decreased vs. APAP group | Significantly reduced | Markedly elevated |
| Hepatic GSH Levels | Increased antioxidant enzyme expression (HO-1, NQO1, GCLC) | Restored | Depleted |
| Histopathology | Attenuated degeneration and necrosis, reduced inflammatory cell infiltration | Reduced centrilobular necrosis | Severe centrilobular necrosis and inflammatory infiltration |
Experimental Protocols
This compound Study (AILI Mouse Model)
-
Animal Model: Male C57BL/6 mice.
-
Induction of AILI: A single intraperitoneal injection of acetaminophen (APAP).
-
Treatment: this compound (20 and 60 mg/kg) was administered to mice.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
-
Histopathological Analysis: Liver tissues were stained with Hematoxylin and Eosin (H&E) to assess liver damage.
-
Western Blot Analysis: Expression of Nrf2, HO-1, NQO1, and GCLC was determined in liver tissue lysates.
N-acetylcysteine Study (AILI Mouse Model)
-
Animal Model: Male mice.
-
Induction of AILI: A single intraperitoneal injection of acetaminophen (APAP; 300 mg/kg).
-
Treatment: N-acetylcysteine (NAC) was administered at various time points before or after APAP administration.
-
Biochemical Analysis: Serum AST levels and serum nitrate plus nitrite were measured.
-
Histopathological Analysis: Liver sections were analyzed for APAP protein adducts and nitrotyrosine.
Signaling Pathway Diagrams
Caption: this compound mechanism in AILI.
Caption: NAC mechanism in AILI.
Part 2: this compound in Chronic Intermittent Hypoxia (CIH)-Induced Lung Injury
Chronic intermittent hypoxia (CIH) is a key pathophysiological feature of obstructive sleep apnea (OSA) and can lead to lung injury characterized by inflammation, oxidative stress, and fibrosis.
Mechanism of Action: this compound vs. Alternative Antioxidant and Anti-inflammatory Agents
This compound has demonstrated a protective effect in a mouse model of CIH-induced lung injury by inhibiting pulmonary inflammation. It achieves this by reducing the accumulation of M2 macrophages and downregulating the NF-κB signaling pathway, a central regulator of inflammation. This leads to decreased expression of pro-inflammatory factors like TNF-α and IL-6.
Several other agents with antioxidant and anti-inflammatory properties have been investigated for CIH-induced lung injury. For instance, Resveratrol has been shown to attenuate CIH-induced lung injury by activating the Nrf2/ARE pathway, similar to this compound's mechanism in AILI. 2-Methoxyestradiol , an inhibitor of Hypoxia-inducible factor 1-alpha (HIF-1α), has also been shown to alleviate CIH-induced lung injury. Angiotensin-(1–7) has been found to inhibit inflammation and oxidative stress in the lungs of rats exposed to CIH.
Comparative Efficacy Data
The following table provides a comparative summary of the effects of this compound and other investigational agents on key markers of CIH-induced lung injury.
| Parameter | This compound Treatment | Resveratrol Treatment | 2-Methoxyestradiol Treatment | Angiotensin-(1–7) Treatment | Control (CIH only) |
| Inflammatory Cell Infiltration | Reduced | Reduced | Reduced | Reduced | Increased |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Decreased | Decreased | Not specified | Decreased | Increased |
| Oxidative Stress Markers (e.g., MDA) | Not specified | Not specified | Not specified | Decreased | Increased |
| Collagen Deposition/Fibrosis | Alleviated | Not specified | Mitigated | Not specified | Increased |
| Key Signaling Pathway Modulated | NF-κB inhibition | Nrf2 activation | HIF-1α inhibition | Not specified | Pro-inflammatory pathway activation |
Experimental Protocols
This compound Study (CIH Mouse Model)
-
Animal Model: C57BL/6 wild-type mice.
-
Induction of CIH: Mice were exposed to CIH conditions for 12 weeks.
-
Treatment: this compound was intraperitoneally injected during the last week of the modeling period.
-
Histopathological Analysis: Lung tissues were stained with H&E and Masson's trichrome to assess inflammation and fibrosis.
-
ELISA and Western Blot Analysis: Expression of pro-inflammatory factors (TNF-α, IL-6) and components of the NF-κB pathway were measured.
Resveratrol Study (CIH Rat Model)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of CIH: Rats were exposed to CIH for 12 weeks.
-
Treatment: Resveratrol (50 mg/kg/day) was administered.
-
Biochemical Analysis: Serum and bronchoalveolar lavage fluid levels of IL-6 and TNF-α were measured by ELISA.
-
Western Blot Analysis: Protein levels of Nrf2 and HO-1 were determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism in CIH-induced lung injury.
References
Unveiling the Translational Potential of Smnd-309: A Comparative Analysis Against Existing Therapies
For Immediate Release
A novel natural compound, Smnd-309, is demonstrating significant therapeutic promise in preclinical models of acute liver and lung injury. This guide provides a comprehensive evaluation of its translational potential by juxtaposing its performance with current standard-of-care treatments for acetaminophen-induced liver injury (AILI) and chronic intermittent hypoxia-induced lung injury. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the available data to inform future research and development directions.
This compound has been shown to exert its protective effects primarily through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. By interacting with Keap1 (Kelch-like ECH-associated protein 1), this compound facilitates the translocation of Nrf2 to the nucleus, leading to the upregulation of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). This mechanism effectively combats oxidative stress, a key driver of tissue damage in both AILI and hypoxia-induced lung injury.
This compound in Acetaminophen-Induced Liver Injury (AILI): A Comparison with N-acetylcysteine (NAC)
The current gold standard for the treatment of AILI is N-acetylcysteine (NAC), which primarily acts by replenishing glutathione (GSH) stores, a critical antioxidant that is depleted during acetaminophen overdose. While highly effective, particularly when administered early, the therapeutic window for NAC can be limited.
Comparative Efficacy Data:
| Parameter | This compound (preclinical) | N-acetylcysteine (NAC) (clinical) |
| Mechanism of Action | Nrf2-ARE pathway activation, antioxidant enzyme upregulation | Glutathione precursor, replenishes hepatic GSH stores[1][2] |
| Reduction in Liver Injury Markers (Preclinical/Clinical) | Significant reduction in serum ALT, AST, and LDH levels in a mouse model of AILI | Reduces hepatotoxicity rates to as low as 3.4% when administered within 8 hours of overdose.[3] Mortality rates vary from 0-52% depending on the timing of treatment. |
| Therapeutic Window | Protective effects observed with pre-treatment in animal models | Most effective when administered within 8-10 hours of acetaminophen ingestion. |
Signaling Pathway of this compound in Hepatoprotection:
Caption: this compound's mechanism in alleviating acetaminophen-induced liver injury.
This compound in Chronic Intermittent Hypoxia-Induced Lung Injury: A Comparison with Existing Therapies
Chronic intermittent hypoxia, a hallmark of conditions like obstructive sleep apnea, can lead to lung injury and fibrosis. Current management strategies primarily focus on treating the underlying cause and providing supportive care, such as oxygen therapy. For progressive fibrotic lung diseases, antifibrotic agents like pirfenidone and nintedanib are used to slow disease progression.
This compound has shown promise in a preclinical model of chronic intermittent hypoxia-induced lung injury by inhibiting pulmonary inflammation and reducing the accumulation of M2 macrophages, which are implicated in fibrosis.
Comparative Efficacy Data:
| Parameter | This compound (preclinical) | Standard Therapies (clinical) |
| Mechanism of Action | Inhibition of pulmonary inflammation and M2 macrophage accumulation | Oxygen Therapy: Alleviates hypoxemia. Pirfenidone/Nintedanib: Antifibrotic effects, slowing the decline in lung function. |
| Effect on Lung Injury | Alleviated collagen deposition and lung damage in a mouse model. | Oxygen Therapy: Improves exercise tolerance. Pirfenidone/Nintedanib: Reduces the rate of decline in Forced Vital Capacity (FVC) in patients with idiopathic pulmonary fibrosis. |
Experimental Workflow for Evaluating this compound in Lung Injury:
Caption: Workflow for preclinical evaluation of this compound in lung injury models.
Detailed Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for Nrf2 and Keap1
Objective: To determine the protein expression levels of Nrf2 and Keap1 in liver tissue lysates.
Protocol:
-
Protein Extraction: Liver tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, heated, and then separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2 and Keap1, diluted in TBST.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Immunohistochemistry for HO-1 and NQO1
Objective: To visualize the localization and expression of HO-1 and NQO1 proteins in liver tissue sections.
Protocol:
-
Tissue Preparation: Paraffin-embedded liver tissue sections are deparaffinized and rehydrated through a series of xylene and graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies against HO-1 and NQO1 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. The signal is developed using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and mounted with a coverslip.
-
Imaging and Analysis: The stained sections are examined under a microscope, and the intensity and distribution of the staining are evaluated.
MTT Cell Viability Assay
Objective: To assess the effect of this compound on the viability of HepG2 cells.
Protocol:
-
Cell Seeding: HepG2 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and/or acetaminophen for the desired duration.
-
MTT Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion and Future Directions
The preclinical data for this compound are highly encouraging, suggesting a potent protective effect in both AILI and hypoxia-induced lung injury through the modulation of the Nrf2-ARE pathway. Its mechanism of action, which targets a fundamental cellular defense pathway against oxidative stress, offers a potentially broader therapeutic window and a different approach compared to the current standard of care for AILI, NAC. In the context of lung injury, this compound's anti-inflammatory and anti-fibrotic properties in a preclinical model warrant further investigation, especially in comparison to the approved antifibrotic agents.
While direct comparative clinical trials are necessary to definitively establish the translational potential of this compound, the existing evidence strongly supports its continued development. Future research should focus on head-to-head preclinical studies with existing therapies, followed by well-designed clinical trials to evaluate its safety and efficacy in human populations. The detailed experimental protocols provided herein should facilitate the replication and extension of these important findings.
References
Safety Operating Guide
General Disposal Procedures for Research Compounds
As an AI assistant, I must clarify that "SMND-309" is described in scientific literature as a natural compound investigated for its therapeutic properties.[1][2][3][4] It does not appear to be a commercially available chemical product with an established Safety Data Sheet (SDS) or specific, mandated disposal procedures. The information available focuses on its biological activity in research settings, not on its industrial handling or disposal as a hazardous material.
Therefore, the disposal of this compound would be governed by standard laboratory procedures for research compounds with incompletely characterized hazards. The following information provides a general framework for the safe handling and disposal of such substances in a research environment. This guidance is based on best practices for laboratory safety and chemical management.
When a specific SDS is unavailable, a risk-based approach should be adopted for the disposal of a research chemical like this compound. This involves treating the substance with a degree of caution appropriate to its potential, though not fully known, hazards.
Risk Assessment and Waste Characterization
Before disposal, a thorough risk assessment should be conducted. This involves:
-
Reviewing Available Literature: Examine all available data on the compound, including its structure, stability, and any known biological effects. For this compound, the literature suggests it has biological activity, which should be a consideration.[1]
-
Considering the Form of the Waste: The disposal method will depend on whether the waste is the pure compound, a dilute solution, or mixed with other materials (e.g., cell culture media, organic solvents).
-
Consulting with Institutional Safety Professionals: The most critical step is to consult with your institution's Environmental Health and Safety (EHS) department. They will have the final say on the appropriate disposal route based on local, state, and federal regulations.
Disposal Workflow
The following is a generalized workflow for the disposal of a research compound. This process should be adapted to the specific requirements of your institution.
Caption: General workflow for the disposal of a research chemical without a specific SDS.
Quantitative Data for General Chemical Waste
While there is no specific quantitative data for this compound, general principles for laboratory chemical waste often involve the following thresholds. These are illustrative and must be confirmed with your institution's EHS guidelines.
| Parameter | Guideline/Threshold | Relevance for Disposal |
| pH | < 2 or > 12.5 | Wastes outside this range are typically considered corrosive hazardous waste. |
| Flash Point | < 60°C (140°F) | Wastes with a flash point below this are generally classified as ignitable hazardous waste. |
| Heavy Metals | Varies by regulation (e.g., > 5.0 mg/L for Chromium) | If the research involved heavy metals, their concentration in the waste stream is critical for classification. |
| Halogenated Solvents | > 1,000 ppm | Waste containing high concentrations of halogenated organic solvents often requires specific disposal methods like incineration. |
Experimental Protocols
As there are no published experimental protocols for the disposal of this compound, the "protocol" would be the standard operating procedure (SOP) for hazardous waste disposal at your institution. A general outline of such a protocol is as follows:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling waste.
-
Waste Collection:
-
Collect waste in a designated, compatible, and properly sealed container.
-
Do not mix incompatible waste streams.
-
For this compound, unless known to be non-hazardous, it should be collected in a container designated for chemical waste.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical names of all contents, including solvents and solutes.
-
Indicate the approximate concentrations or percentages of each component.
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure secondary containment is in place to catch any potential leaks.
-
-
Pickup and Disposal:
-
Arrange for waste pickup by your institution's EHS department according to their schedule and procedures.
-
By following these general guidelines and, most importantly, working with your institutional safety professionals, you can ensure the safe and compliant disposal of research compounds like this compound.
References
- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 4. Mechanism of this compound against lung injury induced by chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Smnd-309
Disclaimer: A specific Safety Data Sheet (SDS) for Smnd-309 is not publicly available. The following guidance is based on general laboratory safety principles for handling chemical compounds of unknown toxicity. Researchers must conduct a thorough risk assessment before beginning any work with this substance.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a natural compound with potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, a cautious approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Protection Level | Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. Check for any signs of degradation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dusts or aerosols. |
Note: The selection of appropriate PPE is contingent on the scale and nature of the experimental procedures. A site-specific risk assessment should be performed to determine if additional or different PPE is required.
II. Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and the integrity of the compound.
Operational Plan:
-
Preparation: Before handling this compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Aliquoting: Conduct all weighing and preparation of this compound solutions within a chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the compound and avoid generating dust.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: After handling this compound, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.
Storage:
| Storage Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly sealed, clearly labeled container. |
| Incompatibilities | Store away from strong oxidizing agents.[1] |
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Ensure all waste containers are labeled with the contents ("this compound Waste"), the date, and the appropriate hazard warnings.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates a general workflow for handling this compound, highlighting critical safety checkpoints.
Caption: General workflow for handling this compound with integrated safety checkpoints.
V. Biological Activity and Signaling
Recent studies have begun to elucidate the biological effects of this compound. It has been shown to have hepatoprotective effects against acetaminophen-induced liver injury and to protect against lung injury induced by chronic intermittent hypoxia.[2][3] One of the key mechanisms of action for its hepatoprotective effects is the activation of the Nrf2 signaling pathway.[3][4]
The following diagram illustrates the proposed signaling pathway for the hepatoprotective effects of this compound.
References
- 1. medicomart.com [medicomart.com]
- 2. Mechanism of this compound against lung injury induced by chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
